Product packaging for 7-Azaspiro[3.5]nonan-2-ol hydrochloride(Cat. No.:CAS No. 587869-08-7)

7-Azaspiro[3.5]nonan-2-ol hydrochloride

Cat. No.: B1375491
CAS No.: 587869-08-7
M. Wt: 177.67 g/mol
InChI Key: UBHOPTMYFRGEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Azaspiro[3.5]nonan-2-ol hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClNO B1375491 7-Azaspiro[3.5]nonan-2-ol hydrochloride CAS No. 587869-08-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHOPTMYFRGEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737883
Record name 7-Azaspiro[3.5]nonan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587869-08-7
Record name 7-Azaspiro[3.5]nonan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-azaspiro[3.5]nonan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Azaspiro[3.5]nonan-2-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic move away from flat, two-dimensional molecules towards more complex, three-dimensional scaffolds is a widely recognized imperative for enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Within this paradigm, spirocyclic systems have emerged as particularly compelling building blocks. The 7-azaspiro[3.5]nonane framework, characterized by a piperidine ring fused to a cyclobutane ring via a shared carbon atom, offers a rigid and spatially defined architecture. This guide provides an in-depth technical examination of 7-Azaspiro[3.5]nonan-2-ol hydrochloride (CAS No: 587869-08-7), a key derivative of this scaffold, with a focus on its chemical properties, synthesis, and critical role in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1]

This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical application and characterization of this versatile compound.

Core Chemical and Physical Properties

This compound is a white to off-white solid. Its rigid, non-planar structure is a key attribute, influencing its binding to biological targets and its physicochemical properties. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to use in various synthetic and biological protocols.

PropertyValueSource
CAS Number 587869-08-7[2]
Molecular Formula C₈H₁₆ClNO[2]
Molecular Weight 177.67 g/mol [2]
Exact Mass 177.09204 g/mol [3]
Topological Polar Surface Area (TPSA) 32.26 Ų[1]
Predicted LogP 0.9327[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

The low rotatable bond count is indicative of the scaffold's conformational rigidity, a desirable trait in rational drug design for minimizing the entropic penalty upon binding to a target. The TPSA and predicted LogP suggest a favorable profile for cell permeability.

Spectroscopic Characterization: A Predictive Overview

For a researcher to confirm the identity and purity of this compound, a combination of spectroscopic techniques is essential. While a public repository of experimental spectra for this specific compound is not available, the following table outlines the expected characteristic signals based on its molecular structure and general principles of spectroscopy.

SpectroscopyExpected Characteristics
¹H NMR - Broad singlet for the alcohol (-OH) proton. - Broad singlet for the amine (-NH) proton. - Multiplets in the aliphatic region corresponding to the protons on the cyclobutane and piperidine rings. - A multiplet for the proton on the carbon bearing the hydroxyl group (-CHOH).
¹³C NMR - A signal for the carbon bearing the hydroxyl group (-CHOH) in the 60-75 ppm region. - Multiple signals in the aliphatic region (20-60 ppm) for the carbons of the spirocyclic core.
IR Spectroscopy - A broad absorption band in the 3200-3600 cm⁻¹ region due to the O-H stretching vibration of the alcohol.[4][5] - A medium absorption band in the 3100-3300 cm⁻¹ region corresponding to the N-H stretching of the secondary amine salt. - Strong absorptions in the 2850-3000 cm⁻¹ region from C-H stretching vibrations.[4] - C-O stretching vibration around 1050-1150 cm⁻¹.
Mass Spectrometry (ESI+) - Expected [M+H]⁺ ion for the free base at m/z ≈ 142.12.

The following workflow outlines a standard procedure for the characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_validation Final Validation synthesis Synthesized Product purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Identity & Structure ir FT-IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight purity Purity Assessment (e.g., HPLC, Elemental Analysis) purification->purity Purity data_comparison Compare data with predicted values and literature nmr->data_comparison ir->data_comparison ms->data_comparison purity->data_comparison release Release for further use data_comparison->release

A standard workflow for the synthesis and characterization of this compound.

Synthesis Protocol: A Plausible Route

The proposed synthesis involves a three-step process starting from commercially available N-Boc-4-piperidone:

  • Wittig Olefination: Conversion of the ketone to an exocyclic methylene group.

  • [2+2] Cycloaddition: Formation of the cyclobutane ring.

  • Reduction and Deprotection: Reduction of the ketone on the newly formed ring to an alcohol, followed by the removal of the Boc protecting group and salt formation.

G start N-Boc-4-piperidone step1 Wittig Olefination (Ph₃PCH₃Br, n-BuLi) start->step1 intermediate1 N-Boc-4-methylenepiperidine step1->intermediate1 step2 [2+2] Cycloaddition (Trichloroacetyl chloride, Zn-Cu couple) intermediate1->step2 intermediate2 N-Boc-7-azaspiro[3.5]nonan-2-one step2->intermediate2 step3 Reduction & Deprotection (1. NaBH₄ 2. HCl in Dioxane) intermediate2->step3 end This compound step3->end

Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-4-methylenepiperidine

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add n-butyllithium (n-BuLi) dropwise.

  • Allow the resulting orange-red solution to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-methylenepiperidine as a colorless oil.

Step 2: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one

  • To a stirred solution of N-Boc-4-methylenepiperidine in anhydrous diethyl ether, add a zinc-copper couple.

  • Add trichloroacetyl chloride dropwise to the mixture at a rate that maintains a gentle reflux.

  • After the addition, continue to stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the metal couple and wash the solids with diethyl ether.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • The resulting crude dichloroketone intermediate is then subjected to reductive dehalogenation. Dissolve the crude product in acetic acid and add zinc dust portion-wise with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, filter off the excess zinc and dilute the filtrate with water.

  • Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate and brine, dry, and concentrate.

  • Purify the crude ketone by column chromatography to yield N-Boc-7-azaspiro[3.5]nonan-2-one.

Step 3: Synthesis of this compound

  • Dissolve N-Boc-7-azaspiro[3.5]nonan-2-one in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by concentration under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude Boc-protected alcohol.

  • Dissolve the crude intermediate in a minimal amount of 1,4-dioxane and add a solution of hydrochloric acid in dioxane.

  • Stir the mixture at room temperature. The product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Drug Discovery: The PROTAC Linker

This compound is a valuable building block, most notably as a linker component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6][7]

A PROTAC consists of three key components:

  • A ligand that binds to the POI.

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • A linker that connects the two ligands.

G cluster_protac PROTAC Molecule cluster_complex Ternary Complex Formation poi_ligand POI Ligand linker Linker (e.g., derived from 7-Azaspiro[3.5]nonan-2-ol) poi Protein of Interest (POI) poi_ligand->poi binds to e3_ligand E3 Ligase Ligand e3 E3 Ubiquitin Ligase e3_ligand->e3 recruits

The role of the linker in a PROTAC molecule to facilitate ternary complex formation.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the stability and cooperativity of the resulting ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. The 7-azaspiro[3.5]nonan-2-ol scaffold offers several advantages in this context:

  • Structural Rigidity: The spirocyclic core provides a conformationally constrained linker, which can reduce the entropic penalty of forming the ternary complex and lead to more predictable pharmacology.

  • Three-Dimensional Vectoriality: The non-planar structure allows for precise control over the spatial orientation of the two ligands, enabling optimal presentation for ternary complex formation.

  • Synthetic Tractability: The secondary alcohol and amine functionalities serve as versatile handles for chemical modification and attachment to the POI and E3 ligase ligands. The amine can be acylated or alkylated, while the alcohol can be converted into an ether, ester, or other functional groups for conjugation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from related azaspirocyclic compounds. It should be handled with the standard precautions for laboratory chemicals.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Hazard Statements (Predicted): Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult a comprehensive and compound-specific SDS from the supplier before use.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure makes it an excellent component for constructing linkers in PROTACs, offering precise control over the geometry of the final molecule. While publicly available experimental data on its physicochemical and spectroscopic properties are limited, this guide provides a robust, scientifically grounded framework for its synthesis, characterization, and application. As the demand for novel, effective, and highly specific therapeutics continues to grow, the strategic use of scaffolds like 7-azaspiro[3.5]nonane will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Azaspiro[3.5]nonan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 7-Azaspiro[3.5]nonan-2-ol hydrochloride (CAS No: 587869-08-7), a key building block in modern medicinal chemistry. With the increasing interest in three-dimensional molecular frameworks for enhanced pharmacological properties, spirocyclic scaffolds such as this have become highly valuable. This guide will delve into the structural features, physicochemical properties, and analytical methodologies pertinent to this compound, with a particular focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to support researchers in the effective utilization and characterization of this versatile chemical entity.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The paradigm of "escaping from flatland" in drug design has propelled the exploration of molecules with greater three-dimensionality.[1] Spirocycles, characterized by two rings sharing a single atom, offer a rigid and defined three-dimensional geometry that can significantly enhance the pharmacological profile of a drug candidate. This structural rigidity can lead to improved binding affinity and selectivity for biological targets. This compound, with its spirocyclic core containing a secondary amine and a hydroxyl group, presents a versatile platform for chemical modification and incorporation into larger, more complex molecules.

Its primary application to date is as a linker component in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase. The spirocyclic nature of this compound can impart favorable conformational constraints on the linker, potentially enhancing the stability and productivity of this ternary complex.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and drug development. These properties govern its behavior in both chemical reactions and biological systems.

General Information
PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 587869-08-7[2]
Molecular Formula C₈H₁₆ClNO[2][4]
Molecular Weight 177.67 g/mol [2]
Chemical Structure Chemical structure of this compound[5]
Predicted Physicochemical Data
PropertyPredicted ValueSource
XlogP3 0.3[6]
Topological Polar Surface Area (TPSA) 32.3 Ų[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 0[7]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.

Synthetic Pathway

A key synthetic route for this compound has been described in the patent literature (CN106674112A). The general approach involves the construction of the spirocyclic core followed by functional group manipulations. While a direct and detailed English translation of the experimental procedure is not publicly available, the synthesis of a related precursor, 7-oxo-2-azaspiro[3.5]nonane, has been reported and involves a two-step cyclization process.[8] This suggests that the synthesis of the target molecule likely proceeds through a ketone intermediate which is then reduced to the corresponding alcohol.

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in a suitable solvent. This salt formation often improves the compound's stability and handling characteristics.

G cluster_0 General Synthetic Workflow A Starting Materials B Cyclization Reactions A->B Reagents C Formation of Spirocyclic Ketone B->C Intermediate D Reduction of Ketone C->D Reducing Agent (e.g., NaBH4) E 7-Azaspiro[3.5]nonan-2-ol (Free Base) D->E F Salt Formation with HCl E->F HCl in solvent G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region corresponding to the protons of the two rings. The presence of the hydroxyl group will give rise to a signal whose chemical shift is dependent on the solvent and concentration. The protons on the carbon bearing the hydroxyl group will appear as a multiplet. The protons adjacent to the nitrogen atom will also be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the spirocyclic framework. The carbon atom attached to the hydroxyl group will be shifted significantly downfield, as will the carbons adjacent to the nitrogen atom.

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • N-H stretching vibrations for the secondary amine hydrochloride salt will appear as a broad band in the 2400-3200 cm⁻¹ region.

  • C-H stretching vibrations of the aliphatic rings will be observed in the 2850-3000 cm⁻¹ range.

  • C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region.

Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₈H₁₅NO), the expected exact mass is approximately 141.1154 u. In the mass spectrum of the hydrochloride salt, the molecular ion peak corresponding to the free base is typically observed.

Experimental Protocols for Physicochemical Characterization

The following sections outline standardized, field-proven protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Protocol: (Based on USP <741> Class I)

  • Sample Preparation: Finely powder a small amount of the dried this compound.

  • Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

  • Measurement: Reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten. This range is the melting range.

G cluster_1 Melting Point Determination Workflow prep Sample Preparation (Dry & Powder) load Load Capillary Tube prep->load setup Place in Calibrated Apparatus load->setup heat_fast Rapid Heating (to ~30°C below expected MP) setup->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow record Record Melting Range heat_slow->record

References

An In-Depth Technical Guide to the Structure and Conformation of 7-Azaspiro[3.5]nonan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaspiro[3.5]nonan-2-ol hydrochloride is a spirocyclic scaffold of significant interest in medicinal chemistry, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).[1] Its three-dimensional structure and conformational dynamics are critical determinants of its biological activity and physicochemical properties. This technical guide provides a comprehensive analysis of the structure and conformational preferences of this compound, drawing upon foundational principles of stereochemistry, data from analogous systems, and theoretical considerations. We will explore the intricate interplay of the constituent cyclobutane and piperidine rings, the influence of the hydroxyl substituent, and the impact of protonation on the overall molecular architecture.

Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have gained prominence in drug discovery due to their inherent three-dimensionality and conformational rigidity compared to their linear or monocyclic counterparts. The 7-azaspiro[3.5]nonane framework, which incorporates a piperidine ring fused to a cyclobutane ring, offers a unique and tunable platform for the design of novel therapeutics. This scaffold has been successfully employed in the development of agonists for G protein-coupled receptors and other biologically active molecules. The conformational rigidity of this scaffold is a key attribute, as it can pre-organize appended pharmacophoric elements into a bioactive conformation, potentially leading to enhanced potency and selectivity.

This guide will focus on the hydrochloride salt of 7-Azaspiro[3.5]nonan-2-ol, a derivative that introduces a hydroxyl group on the cyclobutane ring. Understanding the precise spatial arrangement of this molecule is paramount for optimizing its interactions with biological targets and for the rational design of next-generation therapeutics.

Molecular Structure and Key Features

The fundamental structure of this compound comprises a cyclobutane ring and a piperidine ring joined at a spirocyclic carbon atom. The nitrogen atom is at the 7-position, and a hydroxyl group is located at the 2-position of the cyclobutane ring. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation, with a chloride counter-ion.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO[1][2][3]
Molecular Weight 177.67 g/mol [1]
CAS Number 587869-08-7[1][3]
IUPAC Name This compound[2][3]

Conformational Analysis: A Tale of Two Rings

The overall conformation of this compound is determined by the interplay of the conformational preferences of the individual rings and the steric and electronic effects of the substituents.

The Piperidinium Ring: A Stable Chair

The six-membered piperidine ring, similar to cyclohexane, adopts a chair conformation to minimize angle and torsional strain. In the hydrochloride salt, the nitrogen atom is protonated and bears a positive charge. The N-H bond will occupy a specific position, either axial or equatorial. In the solid state, X-ray crystallography of various piperidinium chlorides has consistently shown the piperidinium ring to be in a chair conformation.

The protonation of the nitrogen atom also influences the ring's electronic properties and its hydrogen bonding capabilities, which can play a significant role in its interaction with biological targets and in its crystal packing.

The Cyclobutane Ring: Puckered for Stability

The four-membered cyclobutane ring is not planar. A planar conformation would lead to significant torsional strain from eclipsing C-H bonds. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering slightly decreases the internal bond angles from 90° but significantly reduces the torsional strain.

The presence of the hydroxyl group at the 2-position will further influence the puckering of the cyclobutane ring. The hydroxyl group can occupy either a pseudo-axial or a pseudo-equatorial position on the puckered ring. The preferred orientation will be the one that minimizes steric interactions with the adjacent piperidinium ring and potentially allows for favorable intramolecular interactions.

The Spiro Junction: A Conformational Anchor

The spirocyclic carbon atom acts as a pivot point and a conformational anchor, restricting the relative motion of the two rings. The rigid nature of the spiro junction is a key feature of this scaffold, contributing to its overall conformational stability. The orientation of the two rings relative to each other is fixed, leading to distinct spatial arrangements of the substituents on both rings.

The Influence of the Hydroxyl Group and Stereochemistry

The hydroxyl group at the 2-position of the cyclobutane ring introduces a stereocenter, leading to the possibility of cis and trans isomers relative to the piperidinium ring. The stereochemistry of this hydroxyl group is a critical determinant of the overall molecular shape and its potential for intramolecular interactions.

  • Cis Isomer: The hydroxyl group is on the same side of the cyclobutane ring as the bulkier piperidinium ring. This could lead to steric hindrance, potentially forcing the hydroxyl group into a pseudo-axial position to minimize repulsion.

  • Trans Isomer: The hydroxyl group is on the opposite side of the cyclobutane ring from the piperidinium ring. This isomer is likely to be sterically more favorable.

The orientation of the hydroxyl group can also influence the potential for intramolecular hydrogen bonding. A pseudo-axial hydroxyl group might be able to form a hydrogen bond with the chloride anion or, depending on the exact geometry, with the piperidinium N-H group. Such an interaction would further stabilize a specific conformation.

Predicting the Dominant Conformation

Based on the principles of conformational analysis and data from analogous systems, we can predict the likely dominant conformation of this compound.

G cluster_piperidine Piperidinium Ring cluster_cyclobutane Cyclobutane Ring cluster_interaction Key Interactions p1 Chair Conformation p2 Protonated Nitrogen (N+) p1->p2 p3 Axial/Equatorial N-H Bond p2->p3 spiro Spiro Junction p3->spiro c1 Puckered 'Butterfly' Conformation c2 2-OH Substituent c1->c2 c3 Pseudo-axial/Pseudo-equatorial OH c2->c3 i2 Intramolecular H-Bonding (potential) c3->i2 c3->spiro i1 Steric Hindrance dominant_conformer Dominant Conformer i1->dominant_conformer i2->dominant_conformer spiro->i1 caption Factors influencing the dominant conformation.

Caption: Factors influencing the dominant conformation.

The most stable conformation is expected to feature:

  • A chair conformation for the piperidinium ring.

  • A puckered conformation for the cyclobutane ring.

  • The bulkier piperidinium ring occupying a pseudo-equatorial position relative to the puckered cyclobutane ring to minimize steric strain. This is a reasonable assumption based on the well-established principles of conformational analysis of substituted cycloalkanes.

  • The hydroxyl group in a pseudo-equatorial position on the cyclobutane ring, particularly in the trans isomer, to minimize steric interactions. However, the possibility of a pseudo-axial orientation stabilized by intramolecular hydrogen bonding cannot be ruled out without further experimental or computational data.

Experimental and Computational Approaches for Conformation Determination

To definitively determine the conformation of this compound, a combination of experimental and computational techniques is required.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. An X-ray crystal structure of this compound would reveal:

  • The precise bond lengths and angles of both rings.

  • The puckering parameters of the cyclobutane ring.

  • The conformation of the piperidinium ring.

  • The relative stereochemistry of the hydroxyl group.

  • The presence of any intramolecular and intermolecular hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on both rings are sensitive to their spatial orientation. For example, the magnitude of the vicinal coupling constants (³JHH) can be used to determine the dihedral angles between adjacent protons, providing information about the ring puckering.

  • ¹³C NMR: The chemical shifts of the carbon atoms can also provide conformational information.

  • 2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, providing crucial information about the relative orientation of the two rings and the substituents.

Computational Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics can be used to predict the low-energy conformations of the molecule. These calculations can provide valuable insights into:

  • The relative energies of different conformers (e.g., chair vs. boat for the piperidine ring, different puckered states for the cyclobutane ring).

  • The preferred orientation of the hydroxyl group.

  • The energetic barrier for conformational interconversions.

G cluster_methods Analytical Workflow start 7-Azaspiro[3.5]nonan-2-ol Hydrochloride xray X-ray Crystallography nmr NMR Spectroscopy (1H, 13C, 2D) comp Computational Modeling (DFT, Molecular Mechanics) solid_state Solid-State Conformation solution_state Solution-State Conformation theoretical Theoretical Conformations & Energetics analysis Comprehensive Conformational Analysis caption Workflow for conformational analysis.

Caption: Workflow for conformational analysis.

Conclusion

The structure and conformation of this compound are governed by a delicate balance of steric and electronic factors within its constituent piperidinium and cyclobutane rings. While the piperidinium ring is expected to adopt a stable chair conformation, the puckered cyclobutane ring's conformation will be significantly influenced by the stereochemistry and orientation of the hydroxyl group. A comprehensive understanding of these conformational preferences, obtained through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for the rational design of new drugs based on this promising scaffold. The insights gained from such studies will undoubtedly accelerate the development of novel therapeutics with improved efficacy and safety profiles.

References

The Strategic Integration of 7-Azaspiro[3.5]nonan-2-ol Hydrochloride in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland in Drug Discovery

The pursuit of novel therapeutic modalities has driven medicinal chemistry into the third dimension, moving beyond traditional flat, aromatic structures to embrace the complexity and conformational rigidity of spirocyclic scaffolds. Among these, the 7-azaspiro[3.5]nonane core has emerged as a privileged structure, offering a unique vectoral arrangement of substituents in three-dimensional space. This guide provides an in-depth technical exploration of 7-Azaspiro[3.5]nonan-2-ol hydrochloride, a key building block, with a particular focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to targeted protein degradation. We will delve into the synthesis of this versatile core, its incorporation into advanced therapeutic agents, and the methodologies for evaluating their biological activity.

I. The 7-Azaspiro[3.5]nonane Core: Synthesis and Characterization

The synthesis of this compound begins with the construction of the foundational ketone precursor, 7-azaspiro[3.5]nonan-2-one. A common and effective strategy to create this spirocyclic ketone is through a [2+2] cycloaddition reaction.

A. Synthesis of the Ketone Precursor: 7-Azaspiro[3.5]nonan-2-one

A plausible and adaptable synthetic route to 7-azaspiro[3.5]nonan-2-one involves the reaction of a piperidin-4-one derivative with an appropriate ketene precursor. The following protocol outlines a general approach that can be optimized for specific laboratory conditions.

Experimental Protocol: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one

  • Step 1: Imine Formation. A solution of N-Boc-4-piperidone (1 equivalent) and a suitable amine (e.g., benzylamine, 1.1 equivalents) in an anhydrous solvent such as toluene is heated to reflux with a Dean-Stark apparatus to remove water and drive the formation of the corresponding imine. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: [2+2] Cycloaddition. The crude imine is dissolved in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen). The solution is cooled to 0°C. A solution of an acyl chloride (e.g., chloroacetyl chloride, 1.2 equivalents) in the same solvent is added dropwise. Subsequently, a tertiary amine base such as triethylamine (1.5 equivalents) is added dropwise to generate the ketene in situ. The reaction is stirred at low temperature and monitored by TLC.

  • Step 3: Work-up and Purification. Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-7-azaspiro[3.5]nonan-2-one.

  • Step 4: Deprotection. The Boc protecting group is removed by treating the product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield 7-azaspiro[3.5]nonan-2-one, which can be isolated as its hydrochloride salt.

B. Reduction to this compound

The ketone is then reduced to the desired alcohol.

Experimental Protocol: Reduction of 7-azaspiro[3.5]nonan-2-one

  • Step 1: Reduction. 7-azaspiro[3.5]nonan-2-one hydrochloride is dissolved in a suitable solvent like methanol and cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise. The reaction is stirred until completion, as monitored by TLC.

  • Step 2: Work-up and Isolation. The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The resulting alcohol is then treated with a solution of HCl in a suitable solvent (e.g., ether or dioxane) to precipitate the 7-Azaspiro[3.5]nonan-2-ol as its hydrochloride salt. The solid is collected by filtration and dried under vacuum.

C. Characterization

Thorough characterization is essential to confirm the structure and purity of the final compound.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the protons on the cyclobutane and piperidine rings. The proton on the carbon bearing the hydroxyl group will appear as a characteristic multiplet. The protons adjacent to the nitrogen will show a downfield shift.
¹³C NMR Resonances for all eight carbon atoms in the spirocyclic core. The carbon bearing the hydroxyl group will be in the aliphatic alcohol region (typically 60-75 ppm).
Mass Spectrometry The molecular ion peak corresponding to the free base (m/z = 141.21) and/or the protonated molecule [M+H]⁺ (m/z = 142.22) should be observed.
HPLC A single major peak indicating the purity of the compound.

II. Application in Targeted Protein Degradation: The PROTAC Linker

This compound serves as a rigid and versatile linker in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[2]

PROTAC_Mechanism cluster_0 PROTAC Action PROTAC PROTAC POI Protein of Interest (POI) E3 E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin Ub_POI Poly-ubiquitinated POI Proteasome 26S Proteasome Degraded Degraded Peptides

A. Case Study: IRAK4 Degraders for Oncology and Autoimmune Diseases

A compelling example of the utility of the 7-azaspiro[3.5]nonane scaffold is in the development of degraders for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-value target for inflammatory diseases and certain cancers.[5][6]

Kymera Therapeutics has developed IRAKIMiDs, which are dual-mechanism degraders that target both IRAK4 and IMiD substrates.[7][8] One such molecule, KT-413, utilizes a derivative of the 7-azaspiro[3.5]nonane core as a linker to connect an IRAK4-binding moiety to an IMiD-based E3 ligase ligand (pomalidomide), which recruits the Cereblon (CRBN) E3 ligase.[7][9]

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Cytokines

III. Biological Evaluation of 7-Azaspiro[3.5]nonan-2-ol Based PROTACs

The evaluation of a PROTAC's efficacy hinges on demonstrating the degradation of the target protein. Western blotting is a cornerstone technique for this purpose.

A. Protocol: Western Blot for PROTAC-Mediated IRAK4 Degradation

This protocol provides a framework for assessing the degradation of IRAK4 in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) treated with a 7-azaspiro[3.5]nonan-2-ol-containing PROTAC.

  • 1. Cell Culture and Treatment:

    • Plate cells at a sufficient density to ensure they are in the logarithmic growth phase during treatment.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours) to determine the half-maximal degradation concentration (DC50).

    • For time-course experiments, treat cells with a fixed PROTAC concentration and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).

  • 2. Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard assay like the BCA assay to ensure equal protein loading.

  • 3. SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • 4. Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IRAK4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • 5. Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Densitometry & Data Analysis Detection->Analysis

B. Cellular Assays for Downstream Effects

Beyond confirming protein degradation, it is crucial to assess the functional consequences. For an IRAK4 degrader, this involves measuring the inhibition of downstream signaling pathways.

Experimental Protocol: Cytokine Release Assay

  • 1. Cell Stimulation:

    • Pre-treat immune cells (e.g., PBMCs) with the IRAK4-degrading PROTAC for a specified time.

    • Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide - LPS) to activate the IRAK4 pathway.

  • 2. Supernatant Collection and Analysis:

    • After an appropriate incubation period, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • 3. Data Analysis:

    • Compare the cytokine levels in PROTAC-treated cells to vehicle-treated controls to determine the extent of inhibition of the inflammatory response.

IV. Conclusion and Future Perspectives

The this compound core represents a significant advancement in the design of complex, three-dimensional molecules for drug discovery. Its successful incorporation as a linker in PROTACs, such as those targeting IRAK4, underscores the potential of this scaffold to generate potent and selective therapeutics. The rigidity and defined exit vectors of the spirocyclic system provide a powerful tool for optimizing the spatial orientation of the POI and E3 ligase ligands, a critical factor in the formation of a productive ternary complex. As the field of targeted protein degradation continues to evolve, the strategic application of novel and versatile building blocks like this compound will be paramount in unlocking the full therapeutic potential of this exciting modality. Future research will undoubtedly expand the repertoire of targets and E3 ligases amenable to this approach, further solidifying the importance of spirocyclic chemistry in modern drug development.

V. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 28). IRAK4. In Wikipedia. Retrieved from --INVALID-LINK--

  • Anderson, D. R., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters.

  • Flannery, C. A., et al. (2022). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology.

  • Starzer, A. M., et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology.

  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Retrieved from --INVALID-LINK--

  • Zhang, X., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Journal of Medicinal Chemistry.

  • Li, Y., et al. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.

  • Kymera Therapeutics. (n.d.). IRAKIMiDs: Protein Degraders Targeting Both IRAK4 and IMiD Substrates Show Combinatorial Effects Leading to. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Robbins, D. W., et al. (2024). Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma. Journal of Medicinal Chemistry.

  • Staschke, K. A., et al. (2014). Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice. The Journal of Immunology.

  • Anderson, D. R., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Figshare. Retrieved from --INVALID-LINK--

  • Kymera Therapeutics. (n.d.). Discovery and characterization of potent degraders of IRAK4 and IMiD substrates for oncology indications. Retrieved from --INVALID-LINK--

  • Campbell, V. T., et al. (2019). PROTACs are a novel therapeutic strategy to target IRAK4. Sygnature Discovery.

  • ResearchGate. (2019). Targeting IRAK4 for Degradation with PROTACs. Retrieved from --INVALID-LINK--

  • Weiss, M. (2022). Discovery and characterization of IRAKIMiDs: degraders targeting both IRAK4 and IMiD substrates for oncology indications. Kymera Therapeutics.

  • PubChem. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 7-Azaspiro[3.5]nonane. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2025). Discovery and characterization of potent degraders of IRAK4 and IMiD substrates for oncology indications. ACS Fall 2025.

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

  • MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Li, B., et al. (2022). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy.

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

  • Alcaide, B., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry.

  • Kim, H. J., & Lee, J. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Medicinal Chemistry.

  • TargetMol. (n.d.). PROTACs. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). {7-Oxa-2-azaspiro[3.5]nonan-1-yl}methanol. Retrieved from --INVALID-LINK--

  • VCU Scholars Compass. (n.d.). PROTACs – A Novel and Rapidly Developing Field of Targeted Protein Degradation.

  • BenchChem. (2025). Comparative Spectroscopic Analysis of 5-Azaspiro[3.5]nonan-2-one and Related Spirocyclic Ketones.

  • PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. Retrieved from --INVALID-LINK--

  • Ghosh, A. K., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry.

  • Sun, X., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology.

  • Lasota, J., & Kędzia, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • BLDpharm. (n.d.). 7-Azaspiro[3.5]nonan-2-one hydrochloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane. Retrieved from --INVALID-LINK--

  • James, K. J., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon.

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,.

References

Biological activity of 7-azaspiro[3.5]nonane scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Azaspiro[3.5]nonane Scaffolds

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemistry has increasingly ventured beyond traditional "flat" aromatic structures into the realm of three-dimensional molecular architectures. This strategic shift, often termed "escaping from flatland," aims to enhance pharmacological properties such as binding affinity, selectivity, and metabolic stability.[1] The 7-azaspiro[3.5]nonane scaffold, a rigid bicyclic system featuring a piperidine ring fused to a cyclobutane ring, has emerged as a quintessential example of this approach.[2] Its unique conformational rigidity and defined substituent vectors have established it as a privileged scaffold in modern drug discovery. This technical guide synthesizes the current understanding of the 7-azaspiro[3.5]nonane core, detailing its synthesis, diverse biological activities, and the structure-activity relationships that govern its function. We provide field-proven insights into its application against key therapeutic targets, including G protein-coupled receptors (GPCRs) and neurotransmitter receptors, supplemented with detailed experimental protocols for researchers, scientists, and drug development professionals.

The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaspiro[3.5]nonane core is an attractive building block in drug design due to its inherent three-dimensionality.[1] This spirocyclic system, where a piperidine and a cyclobutane ring share a single nitrogen atom, offers a rigid framework that locks substituents into precise spatial orientations. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1][3] The scaffold's physicochemical properties, such as a predicted pKa of 10.5 and good aqueous solubility, further contribute to its potential for developing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[4]

Property7-Azaspiro[3.5]nonane
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol [4]
Predicted pKa 10.5 (strongest basic)[4]
Predicted XLogP3 1.8[4]
Predicted Water Solubility 15.5 g/L[4]
Topological Polar Surface Area 12 Ų[4]
Table 1: Key Physicochemical Properties of the 7-Azaspiro[3.5]nonane Core.

The synthesis of this scaffold has been approached through various routes, including multi-step sequences and modern photochemical methods.[4][5] Solid-phase synthesis, in particular, has been adapted for creating libraries of 7-azaspiro[3.5]nonan-1-one derivatives, facilitating high-throughput screening and optimization.[6]

Synthetic_Workflow Start Piperidine-based Precursor Step1 Immobilization on Solid Support Start->Step1 Attach Step2 Spirocyclization (e.g., Dieckmann Condensation) Step1->Step2 Build Core Step3 Diversification (Functional Group Intro) Step2->Step3 Modify Step4 Cleavage from Resin Step3->Step4 Release End 7-Azaspiro[3.5]nonane Derivative Library Step4->End

Caption: Generalized solid-phase workflow for synthesizing 7-azaspiro[3.5]nonane derivatives.[6]

Diverse Biological Activities and Therapeutic Applications

The versatility of the 7-azaspiro[3.5]nonane scaffold is demonstrated by the wide range of biological targets its derivatives have been shown to modulate. This structural motif serves as a key building block for developing novel therapeutics for metabolic diseases, central nervous system (CNS) disorders, and oncology.[1][2]

G Protein-Coupled Receptor 119 (GPR119) Agonists

A primary application of the 7-azaspiro[3.5]nonane scaffold has been in the development of potent and selective agonists for GPR119.[3] GPR119 is a GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it a highly attractive target for the treatment of type 2 diabetes mellitus.[3]

The rigid spirocyclic core helps to position the interacting moieties in an optimal orientation for binding to the GPR119 receptor, leading to enhanced potency.[3]

GPR119_Signaling_Pathway Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Insulin Secretion GLP-1 Release PKA->Response Leads to

Caption: GPR119 receptor activation pathway by a 7-azaspiro[3.5]nonane-based agonist.[3]

Structure-activity relationship (SAR) studies have been crucial in optimizing these agonists. For instance, research has shown that modifications to the piperidine N-capping group and an adjacent aryl group can significantly impact potency.[7] This optimization led to the identification of compounds like 54g , which demonstrated a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models.[7]

CompoundTargetActivity (EC₅₀)Therapeutic Area
54g GPR119Potent Agonist[7]Type 2 Diabetes[7]

Table 2: Example of a Biologically Active 7-Azaspiro[3.5]nonane Derivative.

Modulators of Neurotransmitter Receptors

The development of drugs targeting CNS disorders is a significant challenge in pharmaceutical research.[8][9] The 7-azaspiro[3.5]nonane scaffold has shown promise in creating ligands for several key neurotransmitter receptors.

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonists: Substituted 7-azaspiro[3.5]nonane compounds have been developed as antagonists of the M4 muscarinic acetylcholine receptor.[10] The M4 receptor subtype is implicated in regulating basal ganglia motor function, making selective M4 antagonists potential therapeutic agents for movement disorders such as Parkinson's disease and dystonia.[10][11] Muscarinic antagonists, in general, block the activity of acetylcholine at these receptors, countering the "rest-and-digest" functions of the parasympathetic nervous system.[12]

  • Dopamine Receptor Antagonists: While not exclusively 7-azaspiro[3.5]nonane, closely related diazaspiroalkane cores have been used to synthesize potent and highly selective antagonists for the dopamine D3 receptor (D3R).[13] These compounds show promise for treating CNS disorders where dopamine signaling is dysregulated, such as substance use disorders and schizophrenia.[14][15]

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: The α7 subtype of nAChRs is a target for improving cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[16][17] While other azaspirocycles have been more extensively explored as nAChR agonists, the favorable properties of the 7-azaspiro[3.5]nonane scaffold make it a candidate for future exploration in this area.[4]

Other Emerging Therapeutic Targets

The utility of the 7-azaspiro[3.5]nonane scaffold extends to other disease areas, highlighting its status as a versatile building block.

  • Oncology: Covalent inhibitors of the oncogenic KRAS G12C mutant have been developed using this scaffold.[2]

  • Antivirals: The scaffold has been incorporated into the design of inhibitors targeting the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][18] Structure-guided design showed that the extended length of the azaspiro[3.5]nonane inhibitors allows for deeper engagement with the S4 subsite of the protease compared to smaller spirocycles.[18]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-azaspiro[3.5]nonane core is key to optimizing its biological activity. The scaffold provides distinct vectors for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the 7-azaspiro[3.5]nonane scaffold for SAR studies.[7]

For GPR119 agonists, optimization of the piperidine N-capping group and the aryl group led to the identification of highly potent compounds.[7] This demonstrates that the scaffold acts as a rigid anchor, presenting the pharmacophoric elements to the receptor in a manner that can be systematically optimized.

Experimental Protocol: In Vitro GPR119 Agonist Activity Assay

To ensure trustworthiness and provide actionable insights, this section details a standard protocol for evaluating the agonist activity of novel 7-azaspiro[3.5]nonane derivatives at the GPR119 receptor. This assay measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GPR119 signaling cascade.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
  • Cell Culture and Seeding:

    • Culture a stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium supplemented with serum and antibiotics.[3]

    • Harvest cells and seed them into low-volume 384-well plates at a density of 2,000-5,000 cells per well.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the test compounds (e.g., 7-azaspiro[3.5]nonane derivatives) in an appropriate assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.[3]

    • Remove the culture medium from the cell plates.

    • Add 5 µL of the diluted compounds to the respective wells. Add 5 µL of buffer with a known GPR119 agonist as a positive control and buffer alone as a negative control.

  • Cell Lysis and HTRF Reagent Addition:

    • Incubate the plates for 30 minutes at room temperature.[3]

    • Add 5 µL of HTRF lysis buffer containing the cAMP-d2 acceptor reagent.

    • Add 5 µL of the anti-cAMP-cryptate donor reagent.

  • Incubation and Plate Reading:

    • Incubate the plates for 60 minutes at room temperature, protected from light.

    • Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the 665/620 nm emission ratio for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental_Workflow A Seed GPR119-expressing cells in 384-well plate B Incubate overnight A->B C Add test compounds (in buffer with IBMX) B->C D Incubate for 30 min C->D E Lyse cells and add HTRF reagents (d2 & cryptate) D->E F Incubate for 60 min E->F G Read plate (665/620 nm) F->G H Calculate EC50 values G->H

Caption: Workflow for the HTRF-based GPR119 functional assay.

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold has firmly established its value in modern drug discovery. Its unique three-dimensional structure provides a robust platform for developing potent and selective modulators of diverse biological targets, from GPCRs involved in metabolic control to neurotransmitter receptors critical for CNS function. The successful development of GPR119 agonists demonstrates the scaffold's potential to yield clinical candidates with favorable pharmacological profiles. Future exploration will likely expand its application to other challenging targets, leveraging the scaffold's conformational rigidity and synthetic tractability to address unmet medical needs in oncology, neurodegeneration, and infectious diseases. As synthetic methodologies become more advanced, the ability to create diverse libraries based on this privileged core will continue to fuel the discovery of next-generation therapeutics.

References

The Ascendance of 7-Azaspiro[3.5]nonane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical matter that transcends the limitations of traditional, planar molecules has brought three-dimensional scaffolds to the forefront of modern drug discovery. Among these, the 7-azaspiro[3.5]nonane core has emerged as a privileged structure, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. This technical guide provides an in-depth exploration of the 7-azaspiro[3.5]nonane scaffold, from its fundamental attributes to its successful application in the development of clinical and preclinical candidates across diverse therapeutic areas. As Senior Application Scientists, we aim to furnish a field-proven perspective on the strategic implementation of this valuable building block in medicinal chemistry programs.

The Strategic Advantage of the 7-Azaspiro[3.5]nonane Core: Escaping Flatland with Purpose

The defining feature of the 7-azaspiro[3.5]nonane scaffold is its spirocyclic nature, where a cyclobutane and a piperidine ring are conjoined through a single, shared nitrogen atom. This arrangement imparts a distinct three-dimensionality that offers several advantages over flat, aromatic systems. The increased fraction of sp³-hybridized carbons (Fsp³) is a key characteristic of spirocyclic scaffolds, which has been correlated with improved clinical success rates.[1][2] This is attributed to a number of factors, including enhanced aqueous solubility, improved metabolic stability, and the potential for more specific and higher-affinity interactions with biological targets due to the well-defined spatial orientation of substituents.[1][2]

Physicochemical Properties: A Comparative Overview

The 7-azaspiro[3.5]nonane core presents a favorable profile of physicochemical properties that are highly desirable in drug candidates. A comparative analysis with other spirocyclic scaffolds highlights its balanced characteristics.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular FormulaC₈H₁₅NC₈H₁₅N
Molecular Weight125.21 g/mol 125.21 g/mol
Predicted pKa (strongest basic)10.511.2
Predicted XLogP31.81.9
Predicted Water Solubility15.5 g/L10.3 g/L
Topological Polar Surface Area12 Ų12 Ų
Complexity97.1103

Data sourced from a comparative analysis of azaspirocyclic scaffolds.[3]

The key takeaway from this comparison is that 7-azaspiro[3.5]nonane exhibits a slightly lower predicted basicity and lipophilicity, coupled with a higher predicted aqueous solubility compared to 1-azaspiro[4.4]nonane.[3] These subtle differences can have a significant impact on the pharmacokinetic and pharmacodynamic properties of drug candidates, making the 7-azaspiro[3.5]nonane scaffold a potentially more attractive starting point for certain therapeutic targets.

Synthetic Strategies: Constructing the Core and its Derivatives

The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Several robust synthetic routes to the 7-azaspiro[3.5]nonane core and its derivatives have been developed, allowing for the efficient production of diverse compound libraries.

General Synthetic Workflow

A common and versatile approach to the synthesis of functionalized 7-azaspiro[3.5]nonane derivatives is outlined below. This multi-step sequence allows for the introduction of various substituents, facilitating extensive structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 Derivatization Starting Materials Starting Materials Piperidine Ring Formation Piperidine Ring Formation Starting Materials->Piperidine Ring Formation Spirocyclization Spirocyclization Piperidine Ring Formation->Spirocyclization 7-Azaspiro[3.5]nonane Core 7-Azaspiro[3.5]nonane Core Spirocyclization->7-Azaspiro[3.5]nonane Core N-Functionalization N-Functionalization 7-Azaspiro[3.5]nonane Core->N-Functionalization R1 Group Further Modification Further Modification N-Functionalization->Further Modification R2, R3 Groups Final Compound Final Compound Further Modification->Final Compound Biological Evaluation Biological Evaluation Final Compound->Biological Evaluation

Caption: A generalized workflow for the synthesis and derivatization of the 7-azaspiro[3.5]nonane scaffold.

A detailed experimental protocol for a key synthetic transformation is provided below.

Experimental Protocol: Synthesis of a GPR119 Agonist Intermediate

This protocol describes a key coupling step in the synthesis of a 7-azaspiro[3.5]nonane-based GPR119 agonist.

Materials:

  • 7-Azaspiro[3.5]nonane hydrochloride

  • Substituted aromatic halide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 7-azaspiro[3.5]nonane hydrochloride (1.0 eq), substituted aromatic halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Add the anhydrous solvent and degas the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Applications in Medicinal Chemistry: Targeting Diverse Disease Areas

The versatility of the 7-azaspiro[3.5]nonane scaffold is demonstrated by its successful application in the development of potent and selective modulators for a range of challenging biological targets.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion and the release of incretin hormones.[4] The 7-azaspiro[3.5]nonane scaffold has been instrumental in the design of potent and orally bioavailable GPR119 agonists.

G 7-Azaspiro[3.5]nonane Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 7-Azaspiro[3.5]nonane Agonist->GPR119 Activates Adenylyl Cyclase Adenylyl Cyclase GPR119->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Potentiates GLP-1 Release GLP-1 Release PKA->GLP-1 Release Stimulates

Caption: Signaling pathway of GPR119 activation by a 7-azaspiro[3.5]nonane agonist.[4]

A noteworthy example is compound 54g , which has demonstrated potent GPR119 agonism and favorable pharmacokinetic properties.[5]

CompoundhGPR119 EC₅₀ (nM)rGPR119 EC₅₀ (nM)Rat Oral Bioavailability (%)Rat t₁/₂ (h)
54g 1.22.5453.5

Data for compound 54g sourced from Matsuda et al. (2018).[5]

Covalent Inhibitors of Oncogenic KRAS G12C

The KRAS G12C mutation is a key driver in several cancers, and the development of covalent inhibitors targeting the mutant cysteine has been a major breakthrough in oncology. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a critical component in the design of potent and selective KRAS G12C inhibitors.[6][7]

G cluster_0 KRAS G12C Signaling Active KRAS G12C (GTP-bound) Active KRAS G12C (GTP-bound) Downstream Effectors (e.g., RAF-MEK-ERK) Downstream Effectors (e.g., RAF-MEK-ERK) Active KRAS G12C (GTP-bound)->Downstream Effectors (e.g., RAF-MEK-ERK) Inactive KRAS G12C (GDP-bound) Inactive KRAS G12C (GDP-bound) Active KRAS G12C (GTP-bound)->Inactive KRAS G12C (GDP-bound) Inactivation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors (e.g., RAF-MEK-ERK)->Cell Proliferation & Survival 7-Azaspiro[3.5]nonane Inhibitor 7-Azaspiro[3.5]nonane Inhibitor 7-Azaspiro[3.5]nonane Inhibitor->Active KRAS G12C (GTP-bound) Covalently Binds to Cys12 Inactive KRAS G12C (GDP-bound)->Downstream Effectors (e.g., RAF-MEK-ERK) Inhibition

Caption: Mechanism of action of a 7-azaspiro[3.5]nonane-based covalent inhibitor of KRAS G12C.

Compound 7b is a potent KRAS G12C inhibitor that has shown significant anti-tumor activity in preclinical models.[6]

CompoundKRAS G12C IC₅₀ (nM)NCI-H1373 Cell Growth IC₅₀ (nM)In vivo Tumor Growth Inhibition (TGI)
7b 4.51.8Dose-dependent TGI in NCI-H1373 xenograft model

Data for compound 7b sourced from Matsumoto et al. (2022).[6]

Inhibitors of Fatty Acid Amide Hydrolase (FAAH) for Pain and Inflammation

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of pain and inflammation.[8] The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of potent and orally efficacious FAAH inhibitors.[8]

A notable clinical candidate is PF-04862853 , a 7-azaspiro[3.5]nonane urea derivative that has demonstrated remarkable potency and selectivity.[8]

CompoundHuman FAAH kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹)Rat FAAH kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹)In vivo Efficacy
PF-04862853 41905820Significant analgesic effects in preclinical pain models

Data for PF-04862853 sourced from Meyers et al. (2011).[8]

Conclusion: A Scaffold with Enduring Potential

The 7-azaspiro[3.5]nonane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, coupled with favorable physicochemical properties and synthetic accessibility, provides a robust platform for the design of novel therapeutics. The successful development of clinical and preclinical candidates targeting GPR119, KRAS G12C, and FAAH underscores the broad applicability and potential of this unique chemical entity. As drug discovery continues to move beyond "flatland," the 7-azaspiro[3.5]nonane core is poised to play an increasingly significant role in the development of the next generation of medicines.

References

Methodological & Application

Synthesis of 7-Azaspiro[3.5]nonan-2-ol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 7-Azaspiro[3.5]nonan-2-ol hydrochloride, a valuable spirocyclic building block increasingly utilized in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The described synthetic route is robust and scalable, commencing from the commercially available N-Boc-7-azaspiro[3.5]nonan-2-one. The protocol details a two-step sequence involving a stereoselective ketone reduction followed by a concomitant N-Boc deprotection and hydrochloride salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating system checks, and troubleshooting advice to ensure successful synthesis.

Introduction

The 7-azaspiro[3.5]nonane framework represents a significant scaffold in modern drug discovery. Its inherent three-dimensionality and conformational rigidity provide a unique structural motif that allows for the precise spatial orientation of functional groups, a critical aspect in the design of highly specific and potent therapeutic agents. This compound, in particular, has emerged as a key linker component in the burgeoning field of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

This document outlines a reliable and efficient synthesis of this compound. The protocol is designed to be accessible to chemists with a foundational understanding of organic synthesis, providing not just the "how" but also the "why" behind each procedural step.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic strategy hinges on a straightforward two-step transformation of the readily available N-Boc protected ketone intermediate. The retrosynthetic analysis is depicted below:

G This compound This compound N-Boc-7-azaspiro[3.5]nonan-2-ol N-Boc-7-azaspiro[3.5]nonan-2-ol This compound->N-Boc-7-azaspiro[3.5]nonan-2-ol Deprotection & Salt Formation N-Boc-7-azaspiro[3.5]nonan-2-one N-Boc-7-azaspiro[3.5]nonan-2-one N-Boc-7-azaspiro[3.5]nonan-2-ol->N-Boc-7-azaspiro[3.5]nonan-2-one Ketone Reduction N-Boc-4-piperidone + Ketene Precursor N-Boc-4-piperidone + Ketene Precursor N-Boc-7-azaspiro[3.5]nonan-2-one->N-Boc-4-piperidone + Ketene Precursor Staudinger [2+2] Cycloaddition (Optional Route)

Caption: Retrosynthetic pathway for this compound.

The forward synthesis commences with the reduction of the ketone in tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (N-Boc-7-azaspiro[3.5]nonan-2-one). This is followed by the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.

Experimental Protocols

PART 1: Reduction of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

This protocol details the reduction of the ketone to the corresponding secondary alcohol using sodium borohydride.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups like the carbamate in the Boc protecting group.[1][2] Its ease of handling and safety profile make it preferable to more reactive hydrides like lithium aluminum hydride (LiAlH₄) for this transformation.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the NaBH₄. It also serves as a proton source to quench the intermediate alkoxide.[2]

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
N-Boc-7-azaspiro[3.5]nonan-2-one239.321.0239 mg
Sodium Borohydride (NaBH₄)37.831.557 mg
Methanol (MeOH)32.04-10 mL
Deionized Water18.02-20 mL
Ethyl Acetate (EtOAc)88.11-3 x 15 mL
Saturated Sodium Chloride Solution (Brine)--15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-7-azaspiro[3.5]nonan-2-one (239 mg, 1.0 mmol).

  • Dissolution: Add methanol (10 mL) to the flask and stir at room temperature until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (57 mg, 1.5 mmol) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate as a white solid or a colorless oil. The product is often of sufficient purity for the next step.

PART 2: N-Boc Deprotection and Hydrochloride Salt Formation

This protocol describes the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Causality of Experimental Choices:

  • Reagent: A solution of hydrogen chloride (HCl) in dioxane is a standard and effective reagent for Boc deprotection. The acidic conditions protonate the carbamate, leading to its cleavage into tert-butyl cation (which forms isobutylene and a proton) and the free amine.[3][4]

  • Solvent: Dioxane is a suitable solvent that is compatible with the acidic conditions and facilitates the precipitation of the hydrochloride salt product.

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate241.341.0 (assuming 100% yield from Part 1)241 mg
4M HCl in 1,4-Dioxane-4.01.0 mL
Diethyl Ether (Et₂O)74.12-As needed
  • Reaction Setup: Dissolve the crude tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (241 mg, 1.0 mmol) in a minimal amount of a suitable solvent like methanol or dichloromethane if it is a solid, or use neat if it is an oil, in a 25 mL round-bottom flask.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (1.0 mL, 4.0 mmol) to the flask at room temperature.

  • Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Add diethyl ether to the reaction mixture to further precipitate the product.

  • Filtration and Washing: Collect the solid by vacuum filtration, washing with cold diethyl ether.

  • Drying: Dry the solid under high vacuum to afford this compound as a white to off-white solid.

Overall Workflow

G cluster_0 Part 1: Ketone Reduction cluster_1 Part 2: Deprotection & Salt Formation a0 Dissolve N-Boc-ketone in MeOH a1 Cool to 0 °C a0->a1 a2 Add NaBH4 a1->a2 a3 Stir and Monitor by TLC a2->a3 a4 Quench with Water a3->a4 a5 Extract with EtOAc a4->a5 a6 Dry and Concentrate a5->a6 b0 Dissolve N-Boc-alcohol a6->b0 Crude N-Boc-alcohol b1 Add 4M HCl in Dioxane b0->b1 b2 Stir and Monitor by TLC b1->b2 b3 Precipitate with Ether b2->b3 b4 Filter and Dry b3->b4 Final Product Final Product b4->Final Product 7-Azaspiro[3.5]nonan-2-ol hydrochloride

Caption: Experimental workflow for the synthesis.

Characterization and Validation

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product at each step.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the ketone carbonyl stretch and the appearance of the alcohol O-H stretch.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reduction in Part 1Insufficient NaBH₄ or deactivated reagent.Add another portion of NaBH₄. Ensure the reagent is fresh.
Low yield in Part 2Product is partially soluble in the solvent.Use a larger volume of diethyl ether for precipitation and ensure it is cold. Minimize washing volumes.
Oily product after deprotectionResidual solvent or impurities.Triturate with diethyl ether or another non-polar solvent to induce crystallization.

References

Application Notes & Protocols: A Detailed Guide to the Solid-Phase Synthesis of the 7-Azaspiro[3.5]nonan-1-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core, a scaffold of significant interest in medicinal chemistry. This three-dimensional spirocyclic framework serves as a valuable building block in drug discovery, notably in the development of agonists for G-protein coupled receptors like GPR119.[1] The protocols herein are adapted from established solid-phase organic synthesis (SPOS) techniques, offering advantages such as the use of excess reagents to drive reactions to completion, simplified purification through filtration, and suitability for high-throughput synthesis.[1][2] This document provides a step-by-step workflow, from resin preparation to final product cleavage, supplemented with expert insights into the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development.

Introduction: The Significance of the 7-Azaspiro[3.5]nonan-1-one Scaffold

The drive to "escape from flatland" in medicinal chemistry has led to a focus on three-dimensional molecular frameworks that can improve the pharmacological properties of drug candidates.[3] Spirocycles, such as 7-azaspiro[3.5]nonan-1-one, are particularly prized for their conformational rigidity and well-defined three-dimensional character.[1][3] This rigidity can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing functional groups in an optimal orientation for interaction.[3] The 7-azaspiro[3.5]nonan-1-one core, with its embedded piperidine and cyclobutanone moieties, presents multiple vectors for chemical diversification, making it an ideal starting point for the construction of compound libraries for screening and lead optimization.[3]

Solid-phase synthesis is an exceptionally powerful technique for building such libraries.[4][5] By anchoring the synthetic route to an insoluble polymer support, purification is streamlined to simple washing and filtration steps, and reactions can be driven to completion with excess reagents, leading to high-purity products.[2] This guide outlines a validated approach to construct the 7-azaspiro[3.5]nonan-1-one core on a solid support, culminating in a versatile intermediate ready for further derivatization.

Overall Synthetic Strategy

The solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core is achieved through a multi-step sequence. The general strategy involves the initial immobilization of a protected piperidine-based building block onto a solid support. This is followed by a series of chemical transformations to introduce the second carbocyclic ring precursor, culminating in an intramolecular cyclization to form the spirocyclic system. Subsequent cleavage from the resin releases the desired core structure. A plausible retrosynthetic analysis suggests the assembly of the spirocycle on the resin from a piperidine precursor.[1]

G cluster_workflow Synthetic Workflow Resin_Loading 1. Resin Loading (Immobilization of Piperidine Precursor) Deprotection_Acylation 2. Deprotection & Acylation (Introduction of Cyclobutanone Precursor) Resin_Loading->Deprotection_Acylation Spirocyclization 3. Spirocyclization (Dieckmann Condensation) Deprotection_Acylation->Spirocyclization Decarboxylation 4. Decarboxylation Spirocyclization->Decarboxylation Cleavage 5. Cleavage & Purification (Release of Final Product) Decarboxylation->Cleavage

Caption: High-level overview of the solid-phase synthesis workflow.

Materials and Equipment

The following table summarizes the key materials required for the synthesis. All reagents should be of high purity, and anhydrous solvents should be used where specified.

Category Item Suggested Grade/Specification
Solid Support 2-Chlorotrityl chloride resin100-200 mesh, 1% DVB, ~1.2 mmol/g loading
Building Blocks Fmoc-4-amino-1-Boc-piperidine>98% purity
3-(Methoxycarbonyl)cyclobutanecarboxylic acid>97% purity
Reagents N,N-Diisopropylethylamine (DIEA)>99.5%, anhydrous
Piperidine>99%, for synthesis
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)>98%, for peptide synthesis
Potassium tert-butoxide (t-BuOK)>98%
Trifluoroacetic acid (TFA)>99%, reagent grade
Triisopropylsilane (TIPS)>98%
Solvents Dichloromethane (DCM)Anhydrous, >99.8%
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Methanol (MeOH)Anhydrous, >99.8%
Tetrahydrofuran (THF)Anhydrous, >99.8%
Dimethyl sulfoxide (DMSO)Anhydrous, >99.8%
Equipment Solid-phase synthesis vessel with fritAppropriate volume for resin scale
Mechanical shaker or agitatorFor resin agitation
Standard laboratory glassware-
High-vacuum pumpFor drying resin

Detailed Experimental Protocols

Protocol 1: Resin Preparation and Loading of the Piperidine Building Block

This initial step immobilizes the core piperidine structure onto the solid support. The 2-chlorotrityl chloride (2-CTC) resin is selected due to its high acid lability, which allows for the cleavage of the final product under very mild conditions, preserving the integrity of the spirocyclic core.[6]

  • Rationale: The bulky trityl linker minimizes the risk of diketopiperazine formation, a common side reaction when loading the second amino acid in peptide synthesis, a principle that extends to small molecule synthesis.[6] The use of DIEA, a non-nucleophilic base, facilitates the attachment of the Fmoc-protected aminopiperidine to the resin without promoting unwanted side reactions.

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a fritted solid-phase synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq, relative to resin loading) and DIEA (4.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture for 4 hours at room temperature.

  • To cap any remaining unreacted chlorotrityl sites, add MeOH (1 mL) and continue to agitate for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

Protocol 2: Fmoc-Deprotection and Acylation

This protocol involves two key transformations: the removal of the temporary Fmoc protecting group to expose the secondary amine on the piperidine ring, followed by acylation with the cyclobutanone precursor.

  • Rationale: A solution of 20% piperidine in DMF is a standard and highly effective reagent for the rapid and clean removal of the Fmoc group. The subsequent acylation is a crucial carbon-carbon bond-forming step. HATU is a highly efficient coupling reagent that minimizes racemization and promotes the formation of the amide bond between the deprotected amine and 3-(methoxycarbonyl)cyclobutanecarboxylic acid.

Procedure:

  • Swell the loaded resin from Protocol 1 in DMF (10 mL) for 30 minutes.

  • Treat the resin with a 20% piperidine in DMF solution (v/v, 10 mL) for 5 minutes. Drain the solution.

  • Repeat the piperidine treatment for an additional 20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • In a separate flask, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (3.0 eq) and DIEA (6.0 eq) in anhydrous DMF (8 mL) for 10 minutes.

  • Add the activated acid solution to the deprotected resin and agitate for 6 hours at room temperature.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the acylated resin under high vacuum.

Protocol 3: Intramolecular Dieckmann Condensation and Decarboxylation

This is the key spirocyclization step. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this case constructs the cyclobutanone ring fused at the spiro center.[7]

  • Rationale: Potassium tert-butoxide, a strong, non-nucleophilic base, is used to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization.[1] The subsequent heating in aqueous DMSO facilitates the decarboxylation of the β-keto ester intermediate to yield the desired 7-azaspiro[3.5]nonan-1-one core.[1]

G cluster_mechanism Dieckmann Condensation Mechanism Start Resin-Bound Diester Enolate Enolate Formation (+ t-BuOK) Start->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic β-Keto Ester Intermediate Cyclization->Intermediate Decarboxylation Decarboxylation (Heat, DMSO/H₂O) Intermediate->Decarboxylation Product Resin-Bound Spiro-ketone Decarboxylation->Product

Caption: Logical flow of the spirocyclization and decarboxylation steps.

Procedure:

  • Swell the acylated resin from Protocol 2 in anhydrous THF (10 mL) for 30 minutes.

  • In a separate flask, prepare a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL).

  • Add the t-BuOK solution to the resin suspension and agitate the mixture at 60°C for 8 hours.

  • Cool the reaction to room temperature, drain the solution, and wash the resin with THF (3 x 10 mL).

  • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL).

  • Heat the suspension at 120°C for 4 hours.

  • Cool to room temperature, drain, and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin-bound spirocycle under high vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

The final step is the release of the synthesized 7-azaspiro[3.5]nonan-1-one core from the solid support. A mild acidic cocktail is used to cleave the linker while keeping the acid-labile Boc protecting group on the piperidine nitrogen intact.

  • Rationale: A low concentration of TFA (1-2%) in DCM is sufficient to cleave the highly sensitive 2-CTC linker.[8][9] Triisopropylsilane (TIPS) is included as a scavenger to quench the reactive trityl cations generated during cleavage, preventing potential side reactions with the product.[6]

Procedure:

  • Swell the dried resin from Protocol 3 in DCM (10 mL) for 30 minutes.

  • Prepare the cleavage cocktail: 1% TFA and 1% TIPS in DCM (v/v/v).

  • Drain the swelling solvent and add the cleavage cocktail (10 mL) to the resin.

  • Agitate gently for 30 minutes at room temperature.

  • Filter the solution (which now contains the cleaved product) into a flask containing a small amount of pyridine or another base to neutralize the TFA.

  • Repeat the cleavage step with fresh cocktail two more times to ensure complete removal of the product.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Expected Results and Discussion

The solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core is expected to proceed with good overall yield and high purity. Based on analogous solid-phase syntheses of spirocyclic systems, overall yields can range from 30% to 70%, with purities typically exceeding 90% after purification.[5][10]

Troubleshooting:

  • Low Loading Efficiency (Protocol 1): Ensure the 2-CTC resin is fresh and has been stored under anhydrous conditions. The use of fully anhydrous DCM and high-quality reagents is critical.

  • Incomplete Fmoc-Deprotection (Protocol 2): If a qualitative test (e.g., Kaiser test) indicates incomplete deprotection, extend the second piperidine treatment time.

  • Low Yield in Dieckmann Condensation (Protocol 3): The base and solvent must be strictly anhydrous. Incomplete cyclization may occur if the reaction temperature or time is insufficient.

  • Premature Boc-Deprotection (Protocol 4): If the Boc group is unintentionally cleaved, reduce the concentration of TFA in the cleavage cocktail or shorten the cleavage time.

The successful synthesis of the core structure provides a valuable intermediate. The secondary amine of the piperidine (after Boc-deprotection) and the ketone of the cyclobutanone are both available for a wide array of subsequent chemical modifications, enabling the rapid generation of a diverse library of novel compounds for biological screening.[3]

References

Application Notes and Protocols: Leveraging 7-Azaspiro[3.5]nonan-2-ol Hydrochloride for the Synthesis of Potent GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the application of 7-Azaspiro[3.5]nonan-2-ol hydrochloride as a key building block in the synthesis of G-protein coupled receptor 119 (GPR119) agonists. GPR119 has emerged as a significant therapeutic target for type 2 diabetes and other metabolic disorders due to its role in glucose homeostasis.[1][2][3] The unique spirocyclic structure of 7-Azaspiro[3.5]nonan-2-ol offers a rigid scaffold that can enhance binding affinity and selectivity for the GPR119 receptor.[4] These application notes will cover the rationale for using this scaffold, its physicochemical properties, a detailed synthetic protocol, and methods for in-vitro evaluation of the resulting agonists.

Introduction: GPR119 as a Therapeutic Target

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][5] Its activation stimulates the production of cyclic AMP (cAMP), a crucial second messenger.[1][2] This signaling cascade has a dual effect on glucose regulation:

  • Enhanced Insulin Secretion: In pancreatic β-cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).[2][6] This glucose-dependent mechanism is critical as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic drugs.[1][7]

  • Incretin Hormone Release: In the gastrointestinal tract, GPR119 activation stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][8] These hormones further amplify insulin secretion and also play a role in appetite regulation, potentially aiding in weight management.[1][2]

The multifaceted action of GPR119 agonists makes them a highly attractive therapeutic strategy for managing type 2 diabetes and potentially obesity.[1][3][9]

The Rationale for Spirocyclic Scaffolds in GPR119 Agonist Design

The use of spirocyclic structures, such as the 7-azaspiro[3.5]nonane core, in drug design offers several advantages.[9] The rigid nature of the spirocyclic scaffold helps to pre-organize the pharmacophoric elements in a conformationally restricted manner.[4] This can lead to:

  • Enhanced Potency and Selectivity: By locking the molecule in an optimal binding conformation, the affinity for the target receptor can be significantly increased.

  • Improved Physicochemical Properties: Spirocyclic scaffolds can improve metabolic stability and other pharmacokinetic parameters.

Derivatives of 7-azaspiro[3.5]nonane have been successfully developed into potent and selective GPR119 agonists, demonstrating favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[4][10]

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 587869-08-7[11][12][13]
Molecular Formula C₈H₁₆ClNO[11][12][14]
Molecular Weight 177.67 g/mol [12]
Appearance White to off-white solidCommercially available data
Solubility Soluble in water and methanolCommercially available data

Synthesis of a Representative GPR119 Agonist: A Step-by-Step Protocol

This section outlines a general, yet detailed, protocol for the synthesis of a GPR119 agonist using this compound. The specific reagents and conditions may require optimization depending on the desired final compound.

Diagram of the Synthetic Workflow

GPR119_Agonist_Synthesis A 7-Azaspiro[3.5]nonan-2-ol hydrochloride B Protection of the secondary amine (e.g., Boc) A->B Boc₂O, Base C N-Boc-7-Azaspiro[3.5]nonan-2-ol B->C D Activation of the hydroxyl group (e.g., MsCl) C->D MsCl, Base E Mesylated Intermediate D->E F Nucleophilic substitution with a substituted phenol E->F Ar-OH, Base G Protected GPR119 Agonist F->G H Deprotection of the Boc group (e.g., TFA) G->H TFA or HCl I Final GPR119 Agonist H->I

Caption: General synthetic workflow for a GPR119 agonist.

Detailed Experimental Protocol

Step 1: Protection of the Secondary Amine

  • Rationale: The secondary amine of the spirocycle is a nucleophile and needs to be protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and easily removable protecting group.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, for example, triethylamine (TEA) or sodium bicarbonate (2.5-3.0 eq), to neutralize the hydrochloride and facilitate the reaction.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-7-Azaspiro[3.5]nonan-2-ol.

Step 2: Activation of the Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. It needs to be converted into a better leaving group, such as a mesylate, to facilitate the subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve N-Boc-7-Azaspiro[3.5]nonan-2-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add a base, such as TEA or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Add methanesulfonyl chloride (MsCl) (1.1-1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with a Substituted Phenol

  • Rationale: This step introduces the desired aryl or heteroaryl moiety, which is a common feature in many GPR119 agonists.[15]

  • Procedure:

    • To a solution of the desired substituted phenol (1.0-1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

    • Add a solution of the mesylated intermediate from Step 2 in the same solvent.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography to afford the protected GPR119 agonist.

Step 4: Deprotection of the Boc Group

  • Rationale: The final step is the removal of the Boc protecting group to yield the free amine of the final GPR119 agonist.

  • Procedure:

    • Dissolve the protected GPR119 agonist from Step 3 in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting residue can be triturated with diethyl ether or another suitable non-polar solvent to precipitate the final product as a salt (TFA or HCl salt).

    • Filter and dry the solid to obtain the pure GPR119 agonist.

Mechanism of Action of GPR119 Agonists

Upon binding of an agonist, GPR119 couples to the Gαs protein, which activates adenylyl cyclase.[2][4] This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones from enteroendocrine cells.[7]

GPR119 Signaling Pathway Diagram

GPR119_Signaling cluster_cell Pancreatic β-cell / Enteroendocrine L-cell Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response: - ↑ Insulin Secretion (β-cell) - ↑ GLP-1/GIP Release (L-cell) PKA->Response Leads to

Caption: GPR119 agonist signaling pathway.

In-Vitro Evaluation of Synthesized GPR119 Agonists

To assess the biological activity of the newly synthesized compounds, a robust in-vitro assay is essential. A common method is to measure the increase in intracellular cAMP in a cell line expressing the human GPR119 receptor.

Protocol: cAMP Assay in HEK293 cells expressing human GPR119
  • Objective: To determine the potency (EC₅₀) of the synthesized agonists in activating the GPR119 receptor.

  • Materials:

    • HEK293 cells stably or transiently expressing human GPR119.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

    • Synthesized GPR119 agonists and a reference agonist (e.g., AS1269574).[6]

  • Procedure:

    • Cell Seeding: Seed the GPR119-expressing HEK293 cells into 96- or 384-well plates at an appropriate density and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the synthesized agonists and the reference compound in the assay buffer.

    • Cell Treatment: Remove the culture medium from the cells and wash with assay buffer. Add the diluted compounds to the respective wells.

    • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

    • Data Analysis:

      • Plot the cAMP concentration against the logarithm of the agonist concentration.

      • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

      • Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel GPR119 agonists. The rigid spirocyclic scaffold can impart favorable properties to the resulting compounds, leading to potent and selective molecules with therapeutic potential for type 2 diabetes and other metabolic diseases. The protocols and information provided in these application notes offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore this promising area.

References

Application Notes & Protocols: Leveraging 7-Azaspiro[3.5]nonan-2-ol Hydrochloride in the Design of Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a central node in intracellular signaling, acting as a molecular switch that regulates cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers.[2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell division.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets.[3]

The discovery of a cryptic pocket, termed the Switch-II pocket (S-IIP), adjacent to the mutant cysteine residue in KRAS G12C, revolutionized the field.[4][5] This led to the development of covalent inhibitors that specifically and irreversibly bind to Cysteine-12, trapping the protein in its inactive, GDP-bound state.[2][6] This groundbreaking approach has culminated in the approval of drugs like sotorasib (AMG 510) and adagrasib (MRTX849), validating KRAS G12C as a tractable therapeutic target.[4][7]

The Rationale for 3D Scaffolds: Introducing 7-Azaspiro[3.5]nonan-2-ol

While the first generation of KRAS G12C inhibitors represents a monumental achievement, the pursuit of molecules with improved potency, selectivity, and pharmacokinetic properties is ongoing. A key strategy in modern drug discovery is the incorporation of three-dimensional (3D) scaffolds to explore chemical space more effectively than traditional flat, aromatic structures.[8][9] Spirocycles, ring systems fused at a single atom, are particularly attractive due to their inherent rigidity and ability to project substituents into three-dimensional space with well-defined vectors.[10][11] This architectural feature can lead to enhanced binding affinity, improved selectivity, and better physicochemical properties, such as increased solubility and metabolic stability.[12][13][14]

7-Azaspiro[3.5]nonan-2-ol hydrochloride (CAS: 587869-08-7) is a versatile building block that embodies these advantages.[15][16] Its spirocyclic core provides a rigid framework, while the secondary amine and hydroxyl group offer key points for synthetic elaboration, allowing for precise orientation of pharmacophoric elements within the KRAS G12C binding pocket. The incorporation of such sp³-rich fragments is a strategic approach to designing next-generation inhibitors with superior drug-like properties.[8][13]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 587869-08-7[15][17]
Molecular Formula C₈H₁₆ClNO[16][17]
Molecular Weight 177.67 g/mol [17][18]
Description A PROTAC linker building block[17]

Conceptual Design Strategy

The design of a novel KRAS G12C inhibitor using the 7-azaspiro[3.5]nonan-2-ol scaffold involves its strategic placement to interact with key residues in the Switch-II pocket. The secondary amine of the spirocycle serves as a crucial attachment point for the electrophilic "warhead" (e.g., an acrylamide group) that forms the covalent bond with Cys12. The rest of the spirocyclic structure can be functionalized to optimize interactions with hydrophobic and polar regions of the binding pocket, enhancing overall affinity and selectivity.

cluster_Inhibitor Inhibitor Scaffold cluster_KRAS KRAS G12C Protein Warhead Acrylamide Warhead Spirocycle 7-Azaspiro[3.5]nonane Core Warhead->Spirocycle covalent attachment Cys12 Cysteine 12 Warhead->Cys12 Forms Covalent Bond R_Group R-Group for Subpocket Binding Spirocycle->R_Group synthetic modification SIIP Switch-II Pocket Spirocycle->SIIP Occupies Pocket Subpocket Hydrophobic Subpocket R_Group->Subpocket Optimizes Affinity

Caption: Conceptual design of a KRAS G12C inhibitor.

Experimental Protocols

Protocol 1: Synthesis of an Exemplary Inhibitor Core

This protocol outlines the key coupling step to link the 7-azaspiro[3.5]nonan-2-ol scaffold to a core heterocyclic moiety, followed by the introduction of the acrylamide warhead. This example uses a generic quinazoline core, a common feature in many KRAS G12C inhibitors.[19]

Objective: To synthesize an acryloyl-7-azaspiro[3.5]nonan-quinazoline intermediate.

Materials:

  • This compound

  • 2-chloro-quinazoline (or a suitably functionalized analog)

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and visualization system (UV light, iodine chamber)

Procedure:

  • Step A: Nucleophilic Aromatic Substitution

    • To a solution of 2-chloro-quinazoline (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the quinazoline-spirocycle intermediate. The causality behind heating is to overcome the activation energy for the SNAr reaction. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated and deprotonate the amine of the starting material.

  • Step B: Acrylamide Formation

    • Dissolve the purified intermediate from Step A (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add TEA (1.5 eq) to the solution, followed by the dropwise addition of acryloyl chloride (1.2 eq).

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the final compound via silica gel chromatography. Cooling to 0 °C is critical to control the exothermicity of the acylation reaction and prevent polymerization of the acryloyl chloride.

References

Application of 7-Azaspiro[3.5]nonane Scaffolds in Antiviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Three-Dimensionality in Antiviral Drug Discovery

The relentless evolution of viral pathogens necessitates a continuous search for novel chemical scaffolds that can overcome the limitations of existing antiviral therapies. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a promising class of molecules in medicinal chemistry.[1][2] Their inherent three-dimensionality provides a unique structural framework that can lead to improved potency, selectivity, and pharmacokinetic properties compared to traditional flat, aromatic compounds.[3] The 7-azaspiro[3.5]nonane core, a bicyclic system containing a piperidine and a cyclobutane ring, represents a versatile scaffold for the design of novel antiviral agents. This guide will explore the application of this scaffold in antiviral research, detailing potential mechanisms of action and providing comprehensive protocols for its evaluation.

While direct antiviral applications of the parent 7-azaspiro[3.5]nonane are not extensively documented in publicly available literature, the broader class of spirocyclic molecules has shown significant promise.[1][4] Notably, derivatives of related azaspirocycles have been successfully designed as potent inhibitors of viral proteases, a critical class of enzymes for viral replication.[5] This document will, therefore, leverage insights from these related compounds to provide a forward-looking guide for researchers interested in exploring the antiviral potential of novel 7-azaspiro[3.5]nonane derivatives.

Potential Antiviral Mechanisms of 7-Azaspiro[3.5]nonane Derivatives

The antiviral activity of a small molecule is intrinsically linked to its ability to interfere with the viral life cycle.[6][7] For 7-azaspiro[3.5]nonane derivatives, several key viral processes could serve as potential targets.

Inhibition of Viral Proteases

Many viruses, including coronaviruses and picornaviruses, rely on proteases to cleave large polyproteins into functional viral proteins essential for replication.[5] The 3C-like protease (3CLpro) of SARS-CoV-2, for instance, has been a major target for antiviral drug development.[5] Structure-guided design has led to the development of potent spirocyclic inhibitors of SARS-CoV-2 3CLpro.[5] The rigid, three-dimensional nature of the spirocyclic scaffold allows for precise positioning of functional groups to interact with the active site of the protease, leading to high inhibitory activity.[5] It is plausible that novel 7-azaspiro[3.5]nonane derivatives could be designed to target viral proteases, leveraging the scaffold to present key pharmacophoric features.

Interference with Viral Entry

Viral entry into host cells is the first critical step in infection and presents another attractive target for antiviral intervention.[6][8] This process often involves the interaction of viral surface proteins with host cell receptors. Small molecules that can block this interaction can effectively neutralize the virus. The spirocyclic framework can be decorated with various chemical moieties to create compounds that bind to either the viral attachment proteins or the host cell receptors, thereby preventing viral entry.

Modulation of Viral Replication Machinery

Beyond proteases, other viral enzymes involved in genome replication, such as RNA-dependent RNA polymerase (RdRp), are also viable targets.[9] The unique stereochemistry of spirocyclic compounds can be exploited to design molecules that fit into the active sites of these enzymes, disrupting their function and halting viral replication.

Experimental Protocols for Antiviral Evaluation

The following protocols provide a comprehensive workflow for the initial in vitro evaluation of novel 7-azaspiro[3.5]nonane derivatives for antiviral activity.

Cytotoxicity Assessment

Before assessing antiviral efficacy, it is crucial to determine the cytotoxicity of the test compounds to ensure that any observed antiviral effect is not due to cell death.[10]

Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza) in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare a stock solution of the 7-azaspiro[3.5]nonane derivative in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Screening

The cytopathic effect (CPE) reduction assay is a common method for screening compounds for antiviral activity.[11]

Protocol: Cytopathic Effect (CPE) Reduction Assay

  • Cell Plating: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Infection and Treatment: Pre-treat the cells with non-toxic concentrations of the 7-azaspiro[3.5]nonane derivative for 1-2 hours. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plate until CPE is observed in the virus-infected, untreated control wells.

  • CPE Visualization: Stain the cells with a dye such as crystal violet, which stains living cells.

  • Quantification: Elute the dye and measure the absorbance.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral CPE by 50%. The Selectivity Index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more promising antiviral candidate.

Mechanism of Action Studies

Once a compound shows promising antiviral activity, further studies are needed to elucidate its mechanism of action.

Protocol: Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound is active.[8]

  • Experimental Setup: Prepare multiple sets of cell cultures.

  • Compound Addition at Different Time Points:

    • Pre-infection: Add the compound before viral infection and wash it out before adding the virus. This assesses activity against viral attachment and entry.

    • Co-infection: Add the compound at the same time as the virus.

    • Post-infection: Add the compound at various time points after viral infection. This helps to pinpoint activity against post-entry events like replication and assembly.

  • Quantification of Viral Yield: At the end of the experiment, collect the supernatant and/or cell lysate and quantify the viral titer using a plaque assay or qPCR.

  • Data Analysis: A significant reduction in viral yield at a specific time point of addition suggests the compound targets that particular stage of the viral life cycle.

Data Presentation and Visualization

Clear presentation of data is essential for interpreting the results of antiviral testing.

Table 1: Example Data Summary for a Novel 7-Azaspiro[3.5]nonane Derivative

Compound IDVirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
AZN-001SARS-CoV-2Vero E6>1005.2>19.2
AZN-001Influenza AA549>10012.8>7.8
AZN-002SARS-CoV-2Vero E685.325.13.4

Diagrams for Conceptual Understanding

Caption: General workflow for in vitro antiviral drug screening.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Compound Synthesis Compound Synthesis Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Compound Synthesis->Cytotoxicity Assay (CC50) Determine safe dose Antiviral Assay (EC50) Antiviral Assay (EC50) Cytotoxicity Assay (CC50)->Antiviral Assay (EC50) Test for efficacy Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Antiviral Assay (EC50)->Calculate Selectivity Index (SI) SI = CC50 / EC50 Time-of-Addition Assay Time-of-Addition Assay Calculate Selectivity Index (SI)->Time-of-Addition Assay Identify target stage Target-Specific Assays Target-Specific Assays Time-of-Addition Assay->Target-Specific Assays e.g., Protease, Polymerase Lead Optimization Lead Optimization Target-Specific Assays->Lead Optimization G cluster_cell Inside Host Cell Virus Virus Attachment & Entry Attachment & Entry Virus->Attachment & Entry Target 1 Host Cell Host Cell Uncoating Uncoating Attachment & Entry->Uncoating Replication Replication Uncoating->Replication Target 2 (Polymerase) Protein Synthesis Protein Synthesis Replication->Protein Synthesis Protease Activity Protease Activity Protein Synthesis->Protease Activity Target 3 Assembly Assembly Protease Activity->Assembly Release Release Assembly->Release New Virus New Virus Release->New Virus

References

Application Note: Comprehensive NMR Characterization of 7-Azaspiro[3.5]nonan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Azaspiro[3.5]nonan-2-ol hydrochloride is a key building block in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures. Its rigid, three-dimensional spirocyclic scaffold offers a unique conformational constraint that is increasingly sought after in drug design to improve potency, selectivity, and pharmacokinetic properties. Given its importance, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete and unequivocal structural elucidation of such organic molecules in solution.

This application note provides a detailed guide for the comprehensive NMR characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a robust and self-validating protocol for the structural verification of this compound. The methodologies described herein are grounded in fundamental NMR principles and best practices for small molecule analysis.

The Importance of Rigorous NMR Characterization

The isomeric complexity of spirocyclic systems necessitates a multi-dimensional NMR approach. While 1D ¹H and ¹³C NMR provide initial fingerprints, they are often insufficient for unambiguous assignment of all proton and carbon signals, especially in the crowded aliphatic region. 2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for mapping the connectivity of the entire molecule, thereby providing irrefutable proof of its structure. Furthermore, the hydrochloride salt form can influence chemical shifts and solubility, requiring careful consideration during sample preparation and data interpretation.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for the accurate assignment of NMR signals. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this note.

<

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of PROTACs with 7-Azaspiro[3.5]nonan-2-ol Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in PROTAC development: poor aqueous solubility, specifically for molecules incorporating the 7-Azaspiro[3.5]nonan-2-ol linker and its derivatives.

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its physicochemical properties and overall efficacy.[][2][3] While spirocyclic scaffolds like 7-azaspiro[3.5]nonane are strategically employed to impart conformational rigidity and three-dimensionality, these features can inadvertently lead to solubility challenges.[4][5] This guide offers practical, evidence-based strategies to diagnose, address, and overcome these solubility hurdles.

Troubleshooting Guide: From Formulation Fixes to Chemical Intervention

This section addresses specific problems you may encounter during your experiments, providing a tiered approach from immediate formulation adjustments to longer-term medicinal chemistry strategies.

Question 1: "My PROTAC is precipitating out of my aqueous assay buffer. What are my immediate options to keep it in solution?"

This is a classic sign of poor kinetic solubility. Before undertaking a chemical modification campaign, several formulation strategies can be employed to rescue your experiments.

Tier 1: Co-Solvent and pH Adjustment

The first line of defense is to modify your assay buffer. PROTACs, often falling into the "beyond Rule of 5" chemical space, frequently require formulation support.[6]

  • Co-solvents: Water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.[7] Dimethyl sulfoxide (DMSO) is the most common, but others should be considered if DMSO toxicity or interference is a concern.

  • pH Modification: If your PROTAC contains ionizable functional groups (e.g., basic nitrogen in the azaspirocycle), adjusting the pH of the buffer can increase solubility.[7][8] For a basic amine, lowering the pH will lead to protonation and formation of a more soluble salt.

Co-Solvent Typical Starting % (v/v) Key Considerations
DMSO 1 - 5%Ubiquitous, but can be toxic to cells at >0.5%. May interfere with some assays.
Ethanol 1 - 10%Less toxic than DMSO, but can be more disruptive to protein structure.
PEG 400 5 - 20%A good option for improving solubility with lower cellular toxicity.
NMP 1 - 5%Strong solubilizing agent, but potential for toxicity should be evaluated.

Tier 2: Advanced Formulation Approaches

If simple co-solvents are insufficient or incompatible with your assay system, more advanced formulation strategies can be explored.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, which can prevent crystallization and enhance dissolution.[9][10][11] Polymers like HPMCAS have been shown to be effective for PROTACs.[9][12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly soluble drugs and increase their apparent solubility.[7]

Question 2: "My formulation efforts are not sufficient or are compromising my assay integrity. How can I chemically modify my PROTAC to improve its intrinsic solubility?"

When formulation is not a viable long-term solution, rational chemical modification of the PROTAC structure is necessary. The goal is to decrease lipophilicity and/or increase polarity without sacrificing target engagement or ternary complex formation.

Strategy 1: Introduce Polar Functionality

The most direct approach is to add hydrogen bond donors/acceptors or ionizable groups.[8]

  • Linker Modification: The 7-Azaspiro[3.5]nonan-2-ol moiety itself offers a hydroxyl group. Further modifications could include adding another hydroxyl group, a methoxy group, or replacing a carbon atom with a nitrogen (e.g., creating a piperazine-like structure).[8] The incorporation of saturated nitrogen heterocycles has been shown to significantly improve the solubility of PROTACs.[8]

  • Ligand Modification: Add small polar groups to solvent-exposed regions of the E3 ligase or protein of interest (POI) ligands. Care must be taken not to disrupt the key binding interactions.

  • PEGylation: While classic, long PEG linkers can sometimes lead to unproductive binding conformations, the addition of short (1-3 unit) ethylene glycol chains can effectively improve solubility and permeability.[2][3][13]

Strategy 2: Reduce Lipophilicity (cLogP)

High lipophilicity is a primary driver of poor aqueous solubility.[14]

  • Replace Aromatic Rings: If the linker or ligands contain lipophilic aromatic rings, consider replacing them with heteroaromatic rings (e.g., pyridine) or saturated heterocycles.[15]

  • Strategic Fluorination: While often used to block metabolic hotspots, strategic placement of fluorine atoms can sometimes lower pKa and influence solubility.

The workflow for addressing solubility issues can be visualized as a decision-making process.

G observe PROTAC Precipitation Observed in Assay formulate Tier 1: Formulation Strategies observe->formulate Start Here cosolvent Adjust Co-solvents (DMSO, PEG400) formulate->cosolvent ph Modify Buffer pH formulate->ph validate Validate: Re-test Solubility & Degradation Activity cosolvent->validate Test Solution ph->validate Test Solution asd Tier 2: Advanced Formulation (e.g., ASDs) asd->validate Test Solution chem_mod Tier 3: Medicinal Chemistry add_polar Add Polar Groups (OH, N-heterocycles) chem_mod->add_polar reduce_logp Reduce Lipophilicity (Replace Aromatics) chem_mod->reduce_logp add_polar->validate Synthesize & Test reduce_logp->validate Synthesize & Test validate->asd If Fails validate->chem_mod If Fails success Problem Solved validate->success If Successful

Caption: A tiered workflow for troubleshooting PROTAC solubility.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

To quantitatively assess the impact of your modifications, a robust solubility assay is essential. The kinetic solubility assay by nephelometry is a high-throughput method well-suited for drug discovery.[16][17][18] It measures the light scattered by insoluble particles that form when a compound is introduced into an aqueous buffer from a DMSO stock.[16][19][20]

Objective: To determine the concentration at which a PROTAC precipitates from an aqueous buffer.

Materials:

  • Test PROTAC and reference compounds (10 mM in 100% DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Clear, 96-well or 384-well microplates.

  • Nephelometer plate reader.

Procedure:

  • Plate Preparation: Dispense a small volume (e.g., 2 µL) of your 10 mM PROTAC stock solution into the first well of a row on the microplate.

  • Serial Dilution: Perform a serial dilution of the PROTAC in 100% DMSO across the row.

  • Buffer Addition: Rapidly add a larger volume of PBS (e.g., 98 µL) to all wells simultaneously using a multichannel pipette. This brings the final DMSO concentration to 2% and initiates precipitation.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[19]

  • Measurement: Measure the light scattering in each well using a nephelometer.[19]

Data Analysis:

  • Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the PROTAC concentration.

  • The kinetic solubility is the concentration at which the NTU signal sharply increases, indicating the formation of a precipitate.[18]

Frequently Asked Questions (FAQs)

Q1: Why is the 7-Azaspiro[3.5]nonane scaffold used if it can present solubility challenges? A: Spirocyclic scaffolds, particularly those containing four-membered rings, are highly valued in medicinal chemistry because they introduce three-dimensionality (high sp³ character) and conformational rigidity.[5] This rigidity can pre-organize the PROTAC into a bioactive conformation, improving ternary complex formation and potency, which can outweigh the initial solubility challenges.[21] These scaffolds also offer novel intellectual property space.[22]

Q2: What are the key physicochemical parameters I should track when trying to improve solubility? A: Lipophilicity and polarity are the two main drivers.[14] Monitoring the following calculated and experimental parameters is crucial.

Parameter Description Target Range for Better Solubility
cLogP Calculated LogP (lipophilicity)< 3.5
TPSA Topological Polar Surface Area> 75 Ų
HBD Hydrogen Bond Donors2 - 5
Aqueous Solubility Experimental Measurement> 10 µM

Q3: Are there computational tools that can predict the solubility of my modified PROTACs? A: Yes, but with caveats. Standard computational tools often struggle to accurately predict the solubility of large, flexible molecules like PROTACs because their training sets are dominated by smaller, "rule-of-five" compliant molecules.[6][23] However, specialized platforms and machine learning models are emerging that show better predictive power for "beyond rule of 5" space.[24][25][26] Tools like Schrödinger's FEP+ or custom models trained on internal PROTAC data can be valuable for prioritizing synthetic targets.[24]

Q4: When should I focus on chemical modification versus advanced formulation? A: This depends on the stage of your project. In early-stage discovery and for initial in vitro screening, formulation strategies are fast and cost-effective for getting a quick assessment of a compound's activity. However, if a compound is intended for in vivo studies or further development, poor intrinsic solubility will become a major obstacle.[27][28] Therefore, medicinal chemistry efforts to improve intrinsic solubility should be initiated for any promising lead compound that relies heavily on complex formulations for its activity.

References

Technical Support Center: Navigating Steric Hindrance in 7-Azaspiro[3.5]nonane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 7-azaspiro[3.5]nonane scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by the steric hindrance inherent to this valuable building block. The 7-azaspiro[3.5]nonane core, with its distinctive three-dimensional structure, is increasingly utilized in medicinal chemistry to explore new chemical space and develop novel therapeutics.[1] However, the constrained nature of the secondary amine within this spirocyclic system often leads to sluggish or low-yielding reactions. This resource is designed to provide you with the mechanistic insights and practical protocols needed to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes the nitrogen in 7-azaspiro[3.5]nonane sterically hindered?

A1: The nitrogen atom in 7-azaspiro[3.5]nonane is a secondary amine and part of a piperidine ring. Its steric hindrance arises from the spirocyclic fusion with a cyclobutane ring. The cyclobutane ring restricts the conformational flexibility of the piperidine ring, and its adjacent methylene groups (-CH2-) create a crowded environment around the nitrogen's lone pair of electrons. This bulkiness impedes the approach of reactants, particularly those with large or complex structures, to the nitrogen nucleophile.

Q2: What are the common initial indicators of a sterically hindered reaction with 7-azaspiro[3.5]nonane?

A2: The primary indicators of a reaction struggling against steric hindrance are:

  • Low or no product formation: Despite using standard conditions that are effective for less hindered amines, you may observe minimal conversion of your starting material.

  • Requirement for harsh reaction conditions: You may find that the reaction only proceeds at elevated temperatures, for extended periods, or with a large excess of reagents.

  • Formation of side products: In some cases, side reactions may become more prevalent as the desired reaction pathway is kinetically disfavored. For instance, in coupling reactions, you might observe decomposition of the catalyst or starting materials.

Q3: For N-alkylation, what are the key considerations when choosing an alkylating agent and base?

A3: For the N-alkylation of a sterically hindered amine like 7-azaspiro[3.5]nonane, the choice of the electrophile and base is critical.

  • Alkylating Agent: Highly reactive alkylating agents such as primary alkyl iodides or triflates are generally preferred over less reactive bromides or chlorides. Avoid bulky alkylating agents if possible, as this will exacerbate the steric clash.

  • Base: A strong, non-nucleophilic base is often necessary to deprotonate the amine without competing in the alkylation reaction. Common choices include potassium carbonate, cesium carbonate, or hindered organic bases like N,N-diisopropylethylamine (DIPEA). The choice of base can also influence the reaction rate and should be optimized for your specific substrate.

Q4: Are there catalytic methods that are particularly well-suited for functionalizing 7-azaspiro[3.5]nonane?

A4: Yes, transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds with sterically hindered amines. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with specialized, bulky phosphine ligands.[2][3][4] These ligands facilitate the crucial reductive elimination step, which can be slow for hindered substrates. For successful coupling, careful selection of the ligand is paramount.

Troubleshooting Guides

This section provides structured guidance for overcoming common experimental challenges.

Guide 1: Low Yield in N-Alkylation Reactions

Problem: You are attempting to N-alkylate 7-azaspiro[3.5]nonane with an alkyl halide but are observing low conversion to the desired tertiary amine.

Causality Analysis: The low reactivity is likely due to the steric shielding of the nitrogen nucleophile, which slows down the rate of the bimolecular nucleophilic substitution (SN2) reaction. The choice of solvent, base, and temperature can significantly impact the reaction's success.

Troubleshooting Workflow

start Low N-Alkylation Yield step1 Increase Reaction Temperature (e.g., to 80-100 °C in DMF or DMSO) start->step1 step2 Switch to a More Reactive Alkylating Agent (e.g., R-Br to R-I or R-OTf) step1->step2 If no improvement step3 Use a Stronger, Non-Nucleophilic Base (e.g., K2CO3 to Cs2CO3) step2->step3 If still low yield step4 Consider Alternative Solvent (e.g., Toluene to a more polar aprotic solvent like DMF or NMP) step3->step4 If necessary result Improved Yield step4->result Optimization

Caption: Workflow for troubleshooting low N-alkylation yields.

Solutions:

  • Increase Reaction Temperature and Time: Sterically hindered reactions often require more energy to overcome the activation barrier. Increase the temperature in increments (e.g., from room temperature to 60 °C, then to 80-100 °C) and extend the reaction time (e.g., from a few hours to 24-48 hours). Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.

  • Enhance Electrophilicity: Switch from less reactive alkyl chlorides or bromides to more reactive alkyl iodides or triflates. The better leaving group ability will accelerate the SN2 reaction.

  • Optimize the Base: A stronger base can increase the concentration of the deprotonated, more nucleophilic amine. Cesium carbonate is often more effective than potassium or sodium carbonate due to the "cesium effect," which can enhance the nucleophilicity of the amine.

  • Solvent Choice: The solvent should fully dissolve the reactants. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for SN2 reactions.

Illustrative Protocol: N-Alkylation of 7-azaspiro[3.5]nonane

  • To a solution of 7-azaspiro[3.5]nonane (1.0 eq.) in anhydrous DMF, add the desired alkyl iodide (1.2 eq.) and cesium carbonate (2.0 eq.).

  • Stir the mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Failure of Buchwald-Hartwig N-Arylation

Problem: Your attempt to couple 7-azaspiro[3.5]nonane with an aryl halide using a standard palladium catalyst (e.g., Pd(OAc)2 with a simple phosphine ligand) has failed.

Causality Analysis: The Buchwald-Hartwig amination involves a catalytic cycle with several steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. For sterically hindered amines, the reductive elimination step is often the rate-limiting step and can be extremely slow with inappropriate ligands. The choice of palladium precatalyst, ligand, and base are all critical for success.

Troubleshooting Workflow

start Failed Buchwald-Hartwig Reaction step1 Switch to a Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos, or BrettPhos) start->step1 step2 Use a Pre-formed Pd-Ligand Catalyst (e.g., XPhos Pd G3) step1->step2 If no improvement step3 Optimize the Base (e.g., NaOtBu, K3PO4, or LHMDS) step2->step3 If still no reaction step4 Vary the Solvent (e.g., Toluene, Dioxane, or THF) step3->step4 For fine-tuning result Successful Coupling step4->result Optimization

Caption: Workflow for troubleshooting failed Buchwald-Hartwig reactions.

Solutions:

  • Ligand Selection is Key: Standard phosphine ligands are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands specifically designed for hindered couplings. These ligands promote the difficult reductive elimination step.

  • Use a Modern Precatalyst: Instead of generating the active Pd(0) species in situ, use a well-defined, air-stable palladium precatalyst that incorporates the bulky ligand (e.g., XPhos Pd G3). These are often more reliable and give more reproducible results.

  • Base Optimization: The choice of base is crucial and depends on the substrate and ligand. Strong, non-coordinating bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, but for some systems, potassium phosphate (K3PO4) or lithium hexamethyldisilazide (LHMDS) may be superior.

  • Solvent Effects: The reaction is typically run in anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane. The choice of solvent can influence catalyst solubility and activity.

Comparative Data: Ligand Effect in N-Arylation

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Chlorotoluene7-Azaspiro[3.5]nonanePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBuToluene100<10
24-Chlorotoluene7-Azaspiro[3.5]nonanePd(OAc)₂ (2)XPhos (4)NaOtBuToluene100>90
32-Bromopyridine7-Azaspiro[3.5]nonaneXPhos Pd G3 (2)-K₃PO₄Dioxane110>85

Note: This data is illustrative and based on typical outcomes for hindered couplings.

Guide 3: Inefficient Reductive Amination

Problem: You are performing a reductive amination between a ketone/aldehyde and 7-azaspiro[3.5]nonane, but the reaction is slow and gives a poor yield of the desired product.

Causality Analysis: Reductive amination involves two key steps: the formation of an iminium ion and its subsequent reduction.[5] With a sterically hindered amine, the initial nucleophilic attack on the carbonyl and the subsequent dehydration to form the iminium ion can be slow. The choice of reducing agent and reaction pH are critical for success.

Solutions:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not be suitable as they can reduce the starting carbonyl compound. Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] These reagents are more effective at reducing the iminium ion intermediate than the starting carbonyl.

  • pH Control: The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6). This can be achieved by adding a catalytic amount of an acid like acetic acid. However, the hydride reducing agents can be unstable at very low pH. Careful optimization of the pH is often necessary.

  • Use of a Lewis Acid or Dehydrating Agent: To facilitate the formation of the iminium ion, a Lewis acid like Ti(OiPr)₄ can be added to activate the carbonyl group. Alternatively, the addition of a dehydrating agent like molecular sieves can drive the equilibrium towards the iminium ion by removing the water byproduct.

Illustrative Protocol: Reductive Amination with 7-azaspiro[3.5]nonane

  • To a solution of the ketone or aldehyde (1.0 eq.) and 7-azaspiro[3.5]nonane (1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add acetic acid (catalytic amount, e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

References

Optimizing Linker Rigidity with 7-Azaspiro[3.5]nonane for Enhanced Cell Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing linker rigidity using the 7-azaspiro[3.5]nonane scaffold to improve the cell permeability of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to 7-Azaspiro[3.5]nonane in Linker Design

The 7-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, prized for its conformational rigidity and three-dimensional character.[1] In the context of linker design, incorporating this spirocyclic motif can offer a distinct advantage over more flexible linkers. Its rigid structure can help to pre-organize the molecule into a conformation that is more favorable for cell permeability, potentially by shielding polar functional groups and reducing the solvent-accessible 3D polar surface area.[2][3] This guide will address common challenges and questions that arise when working with this promising linker technology.

Frequently Asked Questions (FAQs)

Q1: Why is linker rigidity important for cell permeability, especially in molecules like PROTACs?

A1: Linker design is a critical factor influencing the efficacy of PROTACs and other large molecules.[4][5] Unlike traditional small molecule drugs, PROTACs often have a high molecular weight and a large polar surface area, which typically correlate with poor cell permeability.[6][7] The linker's rigidity plays a crucial role by:

  • Controlling Molecular Conformation: A rigid linker, such as one containing a 7-azaspiro[3.5]nonane moiety, can limit the number of possible conformations the molecule can adopt.[8] This can favor a more "folded" or compact state where polar groups are shielded, reducing the molecule's overall polarity and enhancing its ability to cross the nonpolar cell membrane.[2][3]

  • Minimizing Polar Surface Area: By promoting a folded conformation, rigid linkers can decrease the solvent-accessible 3D polar surface area (PSA), a key predictor of cell permeability.[3][9]

  • Balancing Rigidity and Flexibility: While rigidity is beneficial, a degree of flexibility is still necessary for the molecule to bind to its target protein and the E3 ligase.[3][9] The 7-azaspiro[3.5]nonane scaffold provides a good balance, imparting rigidity without making the entire linker completely inflexible.[8]

Q2: What are the advantages of using 7-azaspiro[3.5]nonane over other rigid linkers?

A2: The 7-azaspiro[3.5]nonane scaffold offers several advantages:

  • Unique 3D Geometry: Its spirocyclic nature introduces a distinct three-dimensional architecture that can be used to explore novel chemical space and optimize structure-activity relationships.[10][11]

  • Synthetic Tractability: The synthesis of 7-azaspiro[3.5]nonane and its derivatives is well-documented, allowing for its incorporation into various linker designs.[1][12]

  • Proven Efficacy: Studies have shown that incorporating azaspirocyclic structures into PROTAC linkers can lead to improved intracellular accumulation.[8]

Q3: How do I synthesize a linker containing a 7-azaspiro[3.5]nonane moiety?

A3: The synthesis of linkers incorporating 7-azaspiro[3.5]nonane typically involves standard organic chemistry techniques. A general approach may include the synthesis of the 7-azaspiro[3.5]nonane core, followed by functionalization to allow for its attachment to the other components of your molecule (e.g., the warhead and the E3 ligase ligand in a PROTAC). For detailed synthetic protocols, it is recommended to consult the chemical literature and specialized application notes.[1][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Low Cell Permeability Despite Incorporating a 7-Azaspiro[3.5]nonane Linker

Possible Causes:

  • Suboptimal Linker Length or Attachment Points: The overall length of the linker and the points at which it connects to the rest of the molecule are critical. An incorrect length or attachment geometry can prevent the molecule from adopting the desired folded conformation.[13]

  • Unfavorable Physicochemical Properties: Even with a rigid linker, other properties of the molecule, such as a high number of hydrogen bond donors or acceptors, can negatively impact permeability.[9]

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[14]

Troubleshooting Steps:

  • Systematically Vary Linker Length and Attachment Points: Synthesize a small library of analogs with varying linker lengths and attachment points to identify the optimal configuration for cell permeability.

  • Analyze Physicochemical Properties: Use computational tools to predict properties like cLogP, topological polar surface area (TPSA), and the number of rotatable bonds.[9] Aim to keep these within a range known to be favorable for cell permeability.

  • Perform a Bidirectional Caco-2 Assay: This assay can determine if your compound is subject to active efflux.[14][15] An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that your compound is an efflux pump substrate.[15] If efflux is confirmed, consider co-dosing with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if permeability improves.[15]

Issue 2: High Variability in Permeability Assay Results

Possible Causes:

  • Inconsistent Cell Monolayer Integrity: In cell-based assays like the Caco-2 assay, the integrity of the cell monolayer is crucial for obtaining reliable data. Leaky monolayers can lead to artificially high permeability values.

  • Compound Solubility Issues: Poor solubility of your compound in the assay buffer can lead to inconsistent results.[15]

  • Inaccurate Quantification: Errors in the analytical method used to quantify the compound (e.g., LC-MS/MS) can introduce variability.

Troubleshooting Steps:

  • Monitor Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of your cell monolayers before and after the permeability experiment.[6] Only use monolayers with TEER values above a predetermined threshold. You can also perform a Lucifer Yellow permeability assay to check for monolayer integrity.[15]

  • Ensure Compound Solubility: Determine the solubility of your compound in the assay buffer. If solubility is low, you may need to adjust the formulation, for example, by using a co-solvent like DMSO, but be mindful that high concentrations of co-solvents can affect cell health.[14]

  • Validate Your Analytical Method: Ensure that your LC-MS/MS or other analytical method is properly validated for accuracy, precision, and linearity in the relevant concentration range.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.[6][7][16]

Materials:

  • PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)

  • Acceptor plate (a matching 96-well plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • Control compounds (high and low permeability)

Procedure:

  • Prepare the PAMPA Plate: Add 5 µL of the phospholipid solution to each well of the filter plate to create the artificial membrane.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Add Donor Solution: Add 200 µL of the donor solution (containing your test compound and controls) to each well of the filter plate.

  • Incubate: Cover the plate and incubate at room temperature for a specified time (e.g., 4-18 hours).

  • Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.[6]

    Papp (cm/s) = (V_A / (Area × time)) × -ln(1 - ([C]_A / [C]_eq))

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • time is the incubation time in seconds.

    • [C]_A is the concentration of the compound in the acceptor well.

    • [C]_eq is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport.[6][7]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution in DMSO

  • Control compounds (high and low permeability, and a known efflux substrate)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture them for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-established threshold (e.g., >250 Ω·cm²).[6]

  • Prepare Dosing Solution: Dilute the test compound in pre-warmed HBSS to the final concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.[6]

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution to the basolateral compartment.

    • Add fresh HBSS to the apical compartment.

    • Incubate and collect samples from the apical compartment as described above.[6]

  • Quantification: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Data Presentation

Table 1: Hypothetical Permeability Data for Compounds with Different Linkers

Compound IDLinker TypeLinker RigidityPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
PROTAC-1 Flexible (PEG)Low1.2 ± 0.20.8 ± 0.11.5
PROTAC-2 Rigid (7-azaspiro[3.5]nonane)High4.5 ± 0.53.2 ± 0.41.2
PROTAC-3 Flexible (Alkyl)Low0.9 ± 0.10.5 ± 0.14.8

Visualizations

G cluster_0 Linker Design Strategy cluster_1 Molecular Conformation cluster_2 Physicochemical Properties & Outcome Flexible Flexible Linker (e.g., PEG, Alkyl) Extended Extended/Unfolded Conformation Flexible->Extended Rigid Rigid Linker (e.g., 7-Azaspiro[3.5]nonane) Folded Folded/Compact Conformation Rigid->Folded HighPSA High 3D Polar Surface Area Extended->HighPSA LowPSA Low 3D Polar Surface Area Folded->LowPSA PoorPerm Poor Cell Permeability HighPSA->PoorPerm GoodPerm Good Cell Permeability LowPSA->GoodPerm

Caption: Impact of linker rigidity on molecular conformation and cell permeability.

G cluster_workflow Permeability Assessment Workflow Start Synthesize Compound with 7-Azaspiro[3.5]nonane Linker PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 If promising Analyze Analyze Results (Papp, Efflux Ratio) Caco2->Analyze Optimize Optimize Linker Design (Length, Attachment) Analyze->Optimize If low permeability Efflux Investigate Efflux (Bidirectional Assay, Inhibitors) Analyze->Efflux If high efflux ratio Efflux->Optimize

Caption: Experimental workflow for assessing and optimizing cell permeability.

References

Stability issues of 7-Azaspiro[3.5]nonan-2-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 7-Azaspiro[3.5]nonan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability issues that may be encountered when working with this compound in solution. As a spirocyclic amine, this compound possesses a unique three-dimensional structure that is of increasing interest in medicinal chemistry.[1] However, the inherent reactivity of its functional groups—a secondary alcohol and a secondary amine—can present stability challenges. This guide offers practical advice, experimental protocols, and theoretical insights to help you navigate these challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid hydrochloride salt should be stored at 4°C under an inert atmosphere, sealed, and protected from moisture.[2] Some suppliers recommend room temperature storage under an inert atmosphere.[3] It is crucial to keep the container tightly closed to prevent moisture absorption and potential degradation.[4]

Q2: What is the expected shelf-life of a stock solution of this compound?

Q3: What are the visible signs of degradation in a solution of this compound?

Visual signs of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a change in the clarity of the solution.[6] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC should be used to assess the purity and concentration of the compound over time.[7]

Q4: Which solvents are recommended for preparing stock solutions?

While specific solvent compatibility data is limited, high-purity, anhydrous solvents such as DMSO, ethanol, or methanol are generally suitable for preparing stock solutions of many amine hydrochlorides. The choice of solvent will depend on the downstream application. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q5: How does pH affect the stability of this compound in aqueous solutions?

The presence of a secondary amine in the spirocyclic structure makes the compound susceptible to pH-dependent degradation. In acidic media, similar cyclic amine structures can be unstable.[8] It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 5-7) to minimize potential degradation. Buffering the solution may be necessary for experiments requiring prolonged incubation.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in solution, with a focus on stability-related issues.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

Possible Cause: Degradation of the compound in the stock solution or in the assay medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution from solid material.

    • Analyze the old and new stock solutions by HPLC to compare purity and concentration.[9]

  • Assess Assay Buffer Compatibility:

    • Incubate the compound in your assay buffer for the duration of the experiment.

    • At various time points, analyze samples by HPLC to determine the rate of degradation, if any.

  • Consider pH and Temperature Effects:

    • Ensure the pH of your assay buffer is within a stable range for the compound.

    • If the experiment is conducted at elevated temperatures, consider the potential for accelerated degradation.[6]

Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradation Products:

    • Use LC-MS to determine the molecular weights of the unknown peaks.[10] This can provide clues about the degradation pathway.

    • Common degradation pathways for compounds with secondary amines and alcohols include oxidation.[6] The secondary amine could be oxidized to a hydroxylamine or nitrone, while the secondary alcohol could be oxidized to a ketone.

  • Perform Forced Degradation Studies:

    • To better understand the stability of the compound, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[7][10] This will help in identifying potential degradants and developing a stability-indicating analytical method.

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on oxidation, a common degradation route for secondary amines and alcohols.

Degradation Pathway parent 7-Azaspiro[3.5]nonan-2-ol (Parent Compound) ketone 7-Azaspiro[3.5]nonan-2-one (Oxidation of Alcohol) parent->ketone [O] n_oxide 7-Azaspiro[3.5]nonan-2-ol N-oxide (Oxidation of Amine) parent->n_oxide [O]

Caption: Hypothetical oxidation pathways for 7-Azaspiro[3.5]nonan-2-ol.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[5]

Protocol 2: Workflow for Investigating Solution Stability

The following workflow provides a systematic approach to evaluating the stability of this compound in your experimental solution.

Stability Workflow start Prepare fresh solution of 7-Azaspiro[3.5]nonan-2-ol HCl initial_analysis t=0 analysis by HPLC (Purity and Concentration) start->initial_analysis incubate Incubate solution under experimental conditions (e.g., 37°C in assay buffer) initial_analysis->incubate time_points Withdraw aliquots at various time points incubate->time_points hplc_analysis Analyze aliquots by HPLC time_points->hplc_analysis compare Compare results to t=0 hplc_analysis->compare stable Is compound stable? compare->stable proceed Proceed with experiment stable->proceed Yes troubleshoot Troubleshoot: - Adjust pH - Add antioxidant - Lower temperature stable->troubleshoot No

References

Technical Support Center: Enhancing the In Vivo Stability of PROTACs with Azaspiro Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter while designing and evaluating Proteolysis-Targeting Chimeras (PROTACs) featuring azaspiro linkers. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the in vivo stability and overall performance of your PROTAC molecules.

Introduction to PROTACs and the Role of the Linker

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] Upon simultaneous binding to the POI and an E3 ligase, a ternary complex is formed, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7]

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's biological activity and pharmacokinetic properties.[3][][9] The linker's length, composition, rigidity, and attachment points all profoundly influence the formation and stability of the ternary complex, as well as the PROTAC's solubility, cell permeability, and metabolic stability.[][4][10]

The Rise of Rigid Linkers: Introducing Azaspiro Scaffolds

While early PROTAC designs often featured flexible linkers like polyethylene glycol (PEG) and alkyl chains, there is a growing trend towards the use of more rigid linkers.[3][11] Rigid linkers, such as those incorporating piperidine, piperazine, or azaspirocyclic structures, can offer several advantages.[11][12] They can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[6] This can lead to enhanced stability of the ternary complex and improved degradation efficiency.[] Furthermore, the incorporation of rigid cyclic structures can improve a PROTAC's physicochemical properties, leading to better metabolic stability and oral bioavailability.[14]

Azaspiro linkers, such as those based on azaspiro[3.3]heptane, are an emerging class of rigid linkers that offer a unique three-dimensional architecture.[15][16][17] This defined spatial arrangement can be advantageous in optimizing the geometry of the ternary complex.

Troubleshooting Guide: Common Challenges with Azaspiro-Linked PROTACs

This section addresses specific issues that may arise during the development and in vivo testing of PROTACs with azaspiro linkers.

Problem 1: Low In Vivo Efficacy Despite Good In Vitro Potency

You have designed a PROTAC with an azaspiro linker that shows excellent target degradation in cell culture, but its efficacy is significantly diminished in animal models.

Possible Causes and Troubleshooting Steps:

  • Poor Metabolic Stability: The linker is often the most metabolically vulnerable part of a PROTAC molecule.[18][19]

    • Action: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat, human).[20][21] This will help identify if the PROTAC is being rapidly metabolized.

    • Rationale: The azaspiro core itself is generally stable, but the connection points to the warhead and E3 ligase ligand can be susceptible to enzymatic cleavage.[18] Consider modifying the atoms adjacent to the azaspiro ring to block potential sites of metabolism. For instance, the introduction of fluorine atoms can enhance metabolic stability.[6]

  • Suboptimal Pharmacokinetics (PK): The PROTAC may have poor absorption, rapid clearance, or unfavorable distribution.[22][23]

    • Action: Perform pharmacokinetic studies in an animal model to determine key parameters like half-life, clearance, and bioavailability.[14][21]

    • Rationale: While rigid linkers can improve permeability, the overall properties of the PROTAC may still hinder oral absorption.[24] If oral bioavailability is low, consider alternative formulations or routes of administration for initial in vivo studies. Modifying the linker to include ionizable groups, like a basic nitrogen, can sometimes improve solubility and PK properties.[12][25]

  • Low Cell Permeability: Despite the rigidity, the overall polarity or size of the PROTAC might be limiting its ability to cross cell membranes effectively in vivo.[24]

    • Action: Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[25]

    • Rationale: The three-dimensional nature of the azaspiro linker can be systematically modified to balance rigidity with properties that favor cell permeability.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an azaspiro linker over a flexible PEG linker?

While flexible PEG linkers are synthetically accessible and can improve solubility, they often come with liabilities such as increased susceptibility to metabolism and a high number of rotatable bonds, which can be detrimental to cell permeability and oral bioavailability.[6] Azaspiro linkers, as a type of rigid linker, can offer:

  • Enhanced Metabolic Stability: The rigid, cyclic nature of the azaspiro core can shield the PROTAC from metabolic enzymes.[][14]

  • Improved Ternary Complex Formation: By reducing conformational flexibility, azaspiro linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and productive ternary complexes.[6]

  • Favorable Physicochemical Properties: The constrained conformation of rigid linkers can lead to improved cell permeability and, consequently, better oral bioavailability.[14]

Q2: How does the attachment point of the azaspiro linker to the warhead and E3 ligase ligand affect PROTAC stability and activity?

The attachment points are critical and should be chosen to avoid disrupting the binding of the ligands to their respective proteins.[][10] Ideally, the linker should be attached to a solvent-exposed region of the ligand. The vector of the linker extending from the ligand also plays a crucial role in achieving the correct orientation for ternary complex formation. A poorly chosen attachment point can lead to steric hindrance and prevent the formation of a stable ternary complex.[]

Q3: Can the stereochemistry of the azaspiro linker impact PROTAC performance?

Yes, the stereochemistry of the linker can be a critical factor. Different stereoisomers of a PROTAC with a chiral linker can adopt distinct three-dimensional shapes. This can lead to significant differences in their ability to form a stable ternary complex, ultimately affecting their degradation efficiency and selectivity. It is often necessary to synthesize and test individual stereoisomers to identify the optimal configuration.

Q4: What are the key assays to assess the in vivo stability of a PROTAC?

A tiered approach is recommended:

  • In Vitro Metabolic Stability Assays: Using liver microsomes or hepatocytes to get an early read on metabolic liabilities.[20][21]

  • Plasma Stability Assays: To assess the chemical stability of the PROTAC in plasma.

  • In Vivo Pharmacokinetic Studies: In animal models (e.g., mice or rats) to determine key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[14][21]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the susceptibility of a PROTAC to metabolism by liver enzymes.

Methodology:

  • Preparation: Prepare a stock solution of your azaspiro-linked PROTAC in a suitable solvent like DMSO.

  • Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing the PROTAC at a final concentration of 1 µM, liver microsomes (from human, rat, or mouse), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for many metabolic enzymes.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent PROTAC in the supernatant using LC-MS/MS.

  • Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance of the PROTAC.[21]

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Methodology:

  • Labeling: Label the target protein and the E3 ligase with a FRET donor (e.g., terbium) and an acceptor (e.g., fluorescein) fluorophore, respectively.

  • Reaction Setup: In a microplate, mix the labeled target protein and E3 ligase with serial dilutions of your azaspiro-linked PROTAC.

  • Incubation: Incubate the plate to allow for the formation of the ternary complex.

  • Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

  • Analysis: An increase in the FRET signal indicates the proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex.[20]

Data Summary Table

Linker TypeRepresentative PROTACKey AdvantagesPotential LiabilitiesIn Vivo Stability Profile
Flexible (PEG) MZ1Good solubility, synthetically accessibleSusceptible to metabolism, high flexibility can be detrimentalVariable, often lower half-life
Flexible (Alkyl) dBET1Synthetically accessibleCan be lipophilic, potential for metabolic oxidationVariable, dependent on chain length and composition
Rigid (Piperidine/Piperazine) ARV-110, ARV-471Enhanced metabolic stability, improved permeability and oral bioavailabilityMore complex synthesisGenerally improved half-life and oral exposure
Rigid (Azaspiro) HypotheticalDefined 3D structure, potential for precise conformational control, likely good metabolic stabilitySynthetic complexity, limited public data on in vivo performanceExpected to be favorable, similar to other rigid linkers

Visualizing PROTAC Concepts

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC (Azaspiro Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of a PROTAC inducing target protein degradation.

Troubleshooting Workflow for Poor In Vivo Stability

References

Technical Support Center: Navigating and Mitigating Off-Target Effects of Pomalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects inherent to this class of molecules. Our goal is to equip you with the scientific rationale and practical protocols needed to identify, understand, and mitigate these effects, thereby enhancing the specificity and therapeutic potential of your PROTAC candidates.

Introduction: The Double-Edged Sword of Pomalidomide

Pomalidomide-based PROTACs are powerful tools for targeted protein degradation, leveraging the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to eliminate proteins of interest (POIs).[1][2][3] However, the pomalidomide moiety itself is not a passive E3 ligase binder. It is an immunomodulatory drug (IMiD) that functions as a "molecular glue," independently inducing the degradation of a specific set of endogenous proteins known as "neosubstrates."[4] This dual activity is the primary source of off-target effects, complicating the interpretation of experimental results and posing a significant challenge for therapeutic development.[5][6]

The most well-characterized neosubstrates of pomalidomide are zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][7][8] The degradation of these proteins is independent of the PROTAC's intended target and can lead to unintended biological consequences, including immunomodulation and potential toxicities.[5] This guide will provide a structured approach to dissecting and addressing these challenges.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the development and characterization of pomalidomide-based PROTACs.

Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?

A1: The most significant off-target effects stem from the intrinsic activity of the pomalidomide moiety.[4] Even when integrated into a PROTAC, pomalidomide can act as a molecular glue, recruiting CRBN to degrade its natural "neosubstrates."[4][5] The most prominent of these are the zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] This degradation occurs independently of your protein of interest (POI).[5] Less common off-target effects can arise from a promiscuous "warhead" (the ligand binding your POI) that may bind to other proteins with similar structural motifs.[4][9]

Q2: Why does pomalidomide induce the degradation of specific zinc-finger proteins?

A2: The glutarimide ring of pomalidomide binds to a specific pocket on CRBN. This binding event alters the surface of CRBN, creating a new interface that is recognized by the β-hairpin motif present in certain zinc-finger proteins like IKZF1.[10] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors.[7][11]

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: This is a critical question that requires a series of well-designed control experiments.[2][12] The key is to decouple the PROTAC's intended activity from its pomalidomide-driven off-target effects. Here are the essential controls:

  • Inactive Epimer/Stereoisomer Control: Synthesize a version of your PROTAC with an inactive stereoisomer of the pomalidomide or warhead ligand. This control should not be able to bind CRBN or the POI, respectively, and thus should not induce degradation of either.

  • CRBN-Binding Deficient Control: A PROTAC constructed with a pomalidomide analog that does not bind to CRBN (e.g., N-methylated pomalidomide) is a crucial negative control.[2] Any degradation observed with your active PROTAC but not with this control is likely CRBN-dependent.

  • Competitive Inhibition: Co-treatment of cells with your PROTAC and an excess of free pomalidomide or the free warhead ligand should rescue the degradation of the neosubstrates or the POI, respectively.[2] This demonstrates that the degradation is dependent on the formation of the respective ternary complexes.

Q4: Can the linker design influence the off-target profile of my pomalidomide-based PROTAC?

A4: Absolutely. The linker's length, composition, and attachment point on the pomalidomide moiety are critical determinants of both on-target potency and off-target effects.[1][9] Research has shown that modifying the attachment point on the pomalidomide ring, particularly at the C5 position, can sterically hinder the binding of neosubstrates like IKZF1, thereby reducing their degradation.[5][6] This is a key strategy for designing more selective PROTACs.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting common issues related to off-target effects.

Problem 1: My PROTAC degrades the target protein, but I also see significant degradation of IKZF1.

  • Underlying Cause: This is the classic signature of pomalidomide's molecular glue effect. Your PROTAC is functioning as intended on your POI, but the pomalidomide component is simultaneously inducing the degradation of its inherent neosubstrates.[4][5]

  • Troubleshooting Workflow:

    start High IKZF1 Degradation Observed step1 Is the PROTAC concentration optimized? (Dose-response curve) start->step1 step2 Is the 'hook effect' present? step1->step2 Yes step3 Re-design PROTAC with modified pomalidomide linker attachment step1->step3 No step2->step3 Optimize concentration step4 Synthesize PROTAC with C5-linker on pomalidomide step3->step4 end Optimized PROTAC with Reduced Off-Targets step4->end

    Caption: Logical flow for addressing IKZF1 off-target degradation.

  • Solutions & Experimental Protocols:

    • Dose-Response Optimization: High PROTAC concentrations can lead to a "hook effect," where the formation of inactive binary complexes (PROTAC-Target or PROTAC-CRBN) dominates over the productive ternary complex.[9] This can sometimes exacerbate off-target effects.

      • Protocol: Perform a detailed dose-response experiment (e.g., 10-point curve, 3-fold dilutions) and analyze the degradation of both your POI and IKZF1 by Western blot. Identify the optimal concentration range that maximizes POI degradation while minimizing IKZF1 degradation.

    • Rational Re-design of the PROTAC: If dose optimization is insufficient, the most effective strategy is to re-engineer the PROTAC to sterically block neosubstrate binding.

      • Protocol: Synthesize a new version of your PROTAC where the linker is attached to the C5 position of the pomalidomide phthalimide ring.[5][6] This modification has been shown to significantly reduce the degradation of zinc-finger neosubstrates.[5] After synthesis, repeat the dose-response experiments and compare the degradation profiles of the POI and IKZF1 with your original PROTAC.

Problem 2: I am observing unexpected degradation of proteins other than my target and known pomalidomide neosubstrates.

  • Underlying Cause: This suggests one of two possibilities: (1) your warhead ligand is not as selective as anticipated and is binding to other proteins, or (2) you have discovered a novel neosubstrate of the pomalidomide-CRBN complex.

  • Troubleshooting Workflow:

    start Unexpected Off-Target Degradation Observed step1 Perform Global Proteomics (LC-MS/MS) start->step1 step2 Identify significantly downregulated proteins step1->step2 step3 Validate hits by Western Blot step2->step3 step4 Is the off-target related to the warhead's pharmacology? step3->step4 step5 Perform kinome-wide or other relevant profiling step4->step5 Yes end Characterized PROTAC with Known Off-Target Profile step4->end No (Novel Neosubstrate) step6 Consider designing a more selective warhead step5->step6 step6->end

    Caption: Workflow for identifying and characterizing novel off-targets.

  • Solutions & Experimental Protocols:

    • Global Proteomics for Unbiased Off-Target Identification: The gold standard for identifying all protein degradation events is mass spectrometry-based proteomics.[2][13][14]

      • Protocol: Global Proteomics (TMT/iTRAQ Labeling)

        • Cell Culture and Treatment: Plate a relevant cell line and treat with your PROTAC at 1x and 10x the on-target DC50, alongside a vehicle control (e.g., DMSO), for 16-24 hours.

        • Cell Lysis and Protein Digestion: Harvest cells, lyse in a buffer containing protease and phosphatase inhibitors, and quantify protein concentration. Digest proteins into peptides using trypsin.

        • Peptide Labeling: Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).

        • LC-MS/MS Analysis: Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

        • Data Analysis: Identify proteins that show a dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control. These are your potential off-targets.[4]

    • Western Blot Validation: Always validate the hits from your proteomics screen using an orthogonal method.[4]

      • Protocol: Western Blotting for Off-Target Validation

        • Sample Preparation: Treat cells and prepare lysates as in the proteomics protocol.

        • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

        • Immunoblotting: Block the membrane and incubate with a validated primary antibody against the potential off-target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

        • Loading Control: Probe the same membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

        • Detection and Quantification: Use an ECL substrate to visualize protein bands and quantify the intensity to confirm degradation.

Problem 3: My PROTAC shows poor degradation of the target protein, and I'm not sure if it's forming a ternary complex.

  • Underlying Cause: Inefficient degradation can be due to poor cell permeability, low binding affinity to the target or CRBN, or an inability to form a stable and productive ternary complex.[1][15]

  • Solutions & Experimental Protocols:

    • Confirm Target and E3 Ligase Engagement in Cells: Before assessing ternary complex formation, it's essential to confirm that your PROTAC can independently engage both the POI and CRBN in a cellular context.

      • Protocol: NanoBRET™ Target Engagement Assay

        • Cell Engineering: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and a HaloTag®-CRBN fusion protein.

        • Assay Setup: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 ligand, followed by your PROTAC at various concentrations.

        • BRET Measurement: Add the NanoLuc® substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emissions. An increase in the BRET ratio indicates proximity between the tagged proteins, confirming ternary complex formation.[4]

Data Summary for Selectivity Profiling

A crucial aspect of characterizing your pomalidomide-based PROTAC is to quantify its selectivity. The following table provides an illustrative example of how to present such data, comparing a hypothetical initial PROTAC with a rationally designed, second-generation version.

Parameter PROTAC 1.0 (C4-linker) PROTAC 2.0 (C5-linker) Interpretation
On-Target DC50 (nM) 1520Both PROTACs effectively degrade the target protein in the low nanomolar range.
On-Target Dmax (%) >95%>95%Both achieve near-complete degradation of the target protein.
IKZF1 DC50 (nM) 50>1000PROTAC 2.0 is significantly less potent at degrading the off-target IKZF1.
IKZF1 Dmax (%) 85%<20%PROTAC 2.0 shows minimal degradation of IKZF1, even at high concentrations.
Selectivity Ratio (IKZF1 DC50 / On-Target DC50) 3.3>50PROTAC 2.0 demonstrates a vastly improved selectivity window.

Note: Data are for illustrative purposes only.

Conclusion

Addressing the off-target effects of pomalidomide-based PROTACs is a non-trivial but manageable challenge. A systematic approach that combines rational design, rigorous experimental controls, and unbiased, proteome-wide analysis is essential for developing highly selective and therapeutically viable protein degraders. By understanding the underlying mechanism of pomalidomide's neosubstrate degradation and employing the troubleshooting strategies and protocols outlined in this guide, researchers can confidently navigate these challenges and unlock the full potential of this powerful therapeutic modality.

References

Validation & Comparative

The Rigidity Advantage: A Comparative Guide to 7-Azaspiro[3.5]nonan-2-ol Hydrochloride and Flexible PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) is a delicate balancing act. The linker, the crucial bridge between the target protein binder and the E3 ligase recruiter, plays a pivotal role in a PROTAC's success. While flexible polyethylene glycol (PEG) linkers have been a workhorse in the field, there is a growing body of evidence suggesting that rigid linkers, such as those derived from 7-Azaspiro[3.5]nonan-2-ol hydrochloride, can offer significant advantages in potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of these two linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs operate by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker's length, flexibility, and chemical composition are critical determinants of the stability and productivity of this ternary complex.[2]

The Dichotomy of PROTAC Linkers: Flexibility vs. Rigidity

Flexible linkers, most commonly composed of PEG or alkyl chains, have been widely adopted in early-stage PROTAC development due to their synthetic accessibility and the conformational freedom they afford.[3][4] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[4] However, this conformational liberty can also be a double-edged sword, potentially leading to an entropic penalty upon binding and less defined interactions within the ternary complex.[4]

In contrast, rigid linkers, which include cyclic structures like piperazine, piperidine, and spirocycles, introduce conformational constraints.[3][4] This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency and selectivity.[4] Furthermore, rigid linkers can improve metabolic stability and other pharmacokinetic properties.[2]

Comparative Analysis: A Tale of Two Linkers in IRAK4 Degraders

A compelling case study illustrating the benefits of a rigid linker strategy can be found in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.[5][6]

Initial efforts in developing IRAK4 degraders utilized flexible linkers. For instance, a PROTAC with a 12-atom flexible carbon linker demonstrated a half-maximal degradation concentration (DC50) of 3 µM in peripheral blood mononuclear cells (PBMCs).[5] However, by replacing this flexible linker with a more rigid, polar spirocyclic pyrimidine linker, researchers achieved a significant increase in potency, with the new compound (compound 9) exhibiting a DC50 of 151 nM in the same cell line.[5] This enhancement in degradation efficiency was accompanied by lower in vitro clearance in human and rat liver microsomes, suggesting improved metabolic stability.[5]

Further exemplifying the power of rigid spirocyclic linkers is the orally active IRAK4 degrader, KTX-951. This PROTAC incorporates a 7-azaspiro[3.5]nonane-based linker to connect its IRAK4-binding ligand to a Cereblon (CRBN) E3 ligase ligand.[7][8] KTX-951 demonstrates potent degradation of IRAK4 with a DC50 of 18 nM and also exhibits good oral bioavailability in rats (22% at 10 mg/kg).[7][9]

The following table summarizes the key performance differences observed between IRAK4 PROTACs employing flexible versus rigid spirocyclic linkers.

FeatureFlexible Linker PROTAC (Compound with 12-atom carbon linker)Rigid Spirocyclic Linker PROTAC (Compound 9)Rigid Spirocyclic Linker PROTAC (KTX-951)
Linker Type Flexible Alkyl ChainRigid Spirocyclic PyrimidineRigid 7-Azaspiro[3.5]nonane-based
Target Protein IRAK4IRAK4IRAK4
E3 Ligase VHLVHLCRBN
Degradation Potency (DC50) 3 µM (in PBMCs)[5]151 nM (in PBMCs)[5]18 nM[7]
In Vitro Clearance HigherLower[5]Data not specified, but oral bioavailability suggests reasonable stability.
Oral Bioavailability Not ReportedNot Reported22% in rats[7][9]

This data strongly suggests that the incorporation of a rigid spirocyclic linker can lead to a substantial improvement in the degradation potency and pharmacokinetic properties of PROTACs.

The "Why": Mechanistic Insights into the Rigidity Advantage

The superior performance of rigid linkers like this compound can be attributed to several factors:

  • Pre-organization of the Bioactive Conformation: A rigid linker reduces the conformational flexibility of the PROTAC, effectively "locking" it into a shape that is more favorable for binding to both the target protein and the E3 ligase simultaneously. This pre-organization minimizes the entropic penalty associated with ternary complex formation, leading to a more stable and productive complex.[4]

  • Improved Selectivity: By presenting the binding ligands in a more defined orientation, rigid linkers can enhance selectivity for the intended target protein, reducing off-target effects.[4]

  • Enhanced Physicochemical and Pharmacokinetic Properties: The constrained nature of rigid linkers can lead to improved metabolic stability, as they may be less susceptible to enzymatic degradation.[2] This can translate to a longer half-life and better exposure in vivo. Furthermore, the introduction of specific polar groups within the rigid scaffold can be used to fine-tune solubility and cell permeability.

PROTAC_Mechanism

Experimental Protocols

The successful development of PROTACs relies on robust and reproducible experimental workflows. Below are detailed protocols for key assays used to evaluate and compare the performance of PROTACs with different linkers.

Protocol 1: Synthesis of a PROTAC with a 7-Azaspiro[3.5]nonane Linker

This protocol provides a general workflow for the synthesis of a PROTAC using a this compound linker via amide bond formation. The specific protecting groups and activation reagents may need to be optimized based on the warhead and E3 ligase ligand.

Materials:

  • This compound

  • Warhead with a carboxylic acid functional group

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Coupling of the Warhead to the Linker

    • Dissolve the warhead (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.2 eq) and DIPEA (1.5 eq) in anhydrous DMF.

    • Add the linker solution to the activated warhead solution and stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the warhead-linker conjugate by column chromatography or preparative HPLC.

  • Step 2: Functionalization of the Linker's Hydroxyl Group (if necessary)

    • The hydroxyl group on the spirocyclic linker may need to be converted to a more suitable functional group (e.g., an azide or alkyne for click chemistry, or a leaving group for nucleophilic substitution) for coupling to the E3 ligase ligand. Standard organic synthesis protocols should be followed for this transformation.

  • Step 3: Coupling of the E3 Ligase Ligand

    • Dissolve the purified and functionalized warhead-linker conjugate (1.0 eq) and the E3 ligase ligand (1.1 eq) in a suitable anhydrous solvent.

    • Add the appropriate coupling reagents and/or catalysts based on the chosen conjugation chemistry (e.g., copper(I) catalyst for click chemistry).

    • Stir the reaction at the appropriate temperature and monitor for completion by LC-MS.

    • Work up the reaction as described in Step 1.5 and 1.6.

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow

Protocol 2: Western Blotting for Protein Degradation Assessment (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations.

    • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration.

    • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) values using non-linear regression analysis.

Conclusion: A Shift Towards Rational, Rigid Design

The era of viewing the PROTAC linker as a mere passive spacer is over. The evidence strongly supports the notion that the linker is an active and critical component that dictates the overall performance of a protein degrader. While flexible PEG linkers remain a valuable tool for initial explorations due to their synthetic simplicity, the strategic incorporation of rigid linkers, such as those derived from this compound, offers a clear path towards developing more potent, selective, and drug-like PROTACs. The case of IRAK4 degraders highlights the tangible benefits of this rigid design philosophy, demonstrating significant improvements in degradation efficacy and metabolic stability. As the field of targeted protein degradation continues to mature, a deeper understanding of the structure-activity relationships of different linker classes will be paramount in unlocking the full therapeutic potential of this transformative technology.

References

The Fulcrum of Efficacy: A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a powerful modality to eliminate disease-causing proteins.[1] These heterobifunctional molecules act as molecular bridges, recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties.[3] While the ligands provide specificity, the linker is far from a passive spacer. Its length, composition, and conformational flexibility are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][4]

The linker's primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] The geometry of this complex is paramount for the efficient transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[2] This guide provides a comparative analysis of two major classes of PROTAC linkers—flexible and rigid—supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds TernaryComplex->PROTAC Released Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis: Flexible vs. Rigid Linkers

The choice between a flexible or rigid linker is a critical decision in PROTAC development, with each offering a distinct set of advantages and disadvantages.

Flexible Linkers: The Pioneers of PROTAC Design

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, were the most common type used in early-stage PROTAC development due to their synthetic tractability and the ease with which their length can be modified.[][7]

  • Composition and Properties:

    • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational freedom. However, their hydrophobic nature can negatively impact the aqueous solubility of the PROTAC molecule.[8]

    • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC.[9]

  • Advantages:

    • Synthetic Accessibility: The synthesis of flexible linkers is generally straightforward, allowing for the rapid generation of PROTAC libraries with varying linker lengths to explore structure-activity relationships (SAR).[5]

    • Conformational Freedom: High flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry, especially when the optimal arrangement is unknown.[8]

  • Disadvantages:

    • Entropic Penalty: The high conformational freedom of flexible linkers can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[8]

    • Metabolic Instability: Both alkyl and PEG linkers can be susceptible to metabolism, which can limit their in vivo efficacy.[8]

    • "Hook Effect": At high concentrations, PROTACs with flexible linkers are more prone to forming non-productive binary complexes (POI-PROTAC or E3-PROTAC) rather than the productive ternary complex, leading to a decrease in degradation efficiency.[5]

Rigid Linkers: A Move Towards Rational Design

To overcome the limitations of flexible linkers, there is a growing trend towards the use of rigid linkers, which incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, as well as alkynes, to introduce conformational constraints.[][7]

  • Composition and Properties:

    • Cyclic Moieties: Saturated rings like piperazine and piperidine can constrain the linker's conformation and improve metabolic stability.[7]

    • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity, which can be leveraged for specific interactions within the ternary complex.[7]

    • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[2]

  • Advantages:

    • Pre-organization: A rigid linker can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding and potentially leading to more potent degradation.[8]

    • Improved Pharmacokinetics: The constrained nature of rigid linkers can lead to improved metabolic stability and better pharmacokinetic properties.[10]

    • Enhanced Selectivity: A well-designed rigid linker can enforce a specific geometry that is optimal for the desired POI and E3 ligase pairing, thereby improving selectivity.[10]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is generally more challenging and time-consuming.[10]

    • Reduced Adaptability: The lack of flexibility can hinder the formation of a productive ternary complex if the predetermined conformation is not optimal for the specific protein-protein interactions required.[11]

Quantitative Comparison: Experimental Data

The optimal linker strategy is highly dependent on the specific POI and E3 ligase pair, often requiring empirical determination. The following tables summarize representative data from studies where linker properties were systematically varied.

Table 1: Impact of Linker Flexibility on Androgen Receptor (AR) Degradation

PROTACLinker TypeLinker CompositionAR Degradation in 22Rv1 cells (at 3 µM)Reference
PROTAC 54FlexiblePEGExhibited degradation[2]
PROTACs 55-57RigidDisubstituted PhenylDid not display degradation[2]

In this study, the flexible PEG linker allowed the PROTAC to adopt a productive conformation for AR degradation, whereas the rigid phenyl-containing linkers were unable to induce degradation, highlighting that rigidity is not always beneficial and is context-dependent.[2]

Table 2: Comparison of Flexible vs. Rigid Linkers for Hematopoietic Prostaglandin D Synthase (H-PGDS) Degradation

PROTACLinker TypeDC50 (nM)Intracellular AccumulationTernary Complex StabilityReference
PROTAC-1Flexible (PEG)0.0173--[11]
PROTAC-2More FlexibleSimilar to PROTAC-3/4LowerHigher[11]
PROTAC-3Rigid (azaspiro[3.5]nonane)Similar to PROTAC-2/4HighestLowest[11]
PROTAC-4More Rigid (azaspiro[5.5]undecane)Similar to PROTAC-2/3LowerHigher[11]

This study on H-PGDS degraders revealed a trade-off between cell permeability and ternary complex stability. While the most rigid PROTAC showed the highest intracellular accumulation, it formed the least stable ternary complex. Despite these differences, all PROTACs exhibited similar degradation potencies, emphasizing the multifactorial nature of PROTAC efficacy.[11]

Experimental Protocols for Linker Efficacy Evaluation

A systematic approach involving a series of in vitro and cell-based assays is required to validate and compare the efficacy of different PROTAC linkers.

Experimental_Workflow Start Design & Synthesize PROTAC Library (Varying Linkers) Assay1 Biochemical/Biophysical Assays (e.g., NanoBRET for Ternary Complex) Start->Assay1 Assay2 In-Cell Target Ubiquitination Assay Assay1->Assay2 Assay3 Western Blot for Protein Degradation (DC50 & Dmax) Assay2->Assay3 Assay4 Phenotypic Assays (e.g., Cell Viability) Assay3->Assay4 Analysis Structure-Activity Relationship (SAR) Analysis Assay4->Analysis End Optimized PROTAC Candidate Analysis->End

Caption: A typical experimental workflow for comparing PROTACs with different linkers.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard assay for directly measuring the reduction in target protein levels.

  • Materials:

    • Cell line of interest expressing the target protein.

    • PROTAC compounds and vehicle control (e.g., DMSO).

    • Complete cell culture medium.

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate and imaging system.

  • Procedure:

    • Cell Seeding and Treatment:

      • Seed cells in multi-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of each PROTAC for a specified time (typically 18-24 hours). Include a vehicle-only control.

    • Cell Lysis and Protein Quantification:

      • After treatment, wash cells with ice-cold PBS and lyse them.

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentration of all samples.

      • Prepare samples with Laemmli buffer and denature by boiling.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Detect the chemiluminescent signal.

      • Quantify band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[12]

  • Materials:

    • As in Protocol 1, plus:

    • Proteasome inhibitor (e.g., MG132).

    • Immunoprecipitation (IP) lysis buffer.

    • Primary antibody against the target protein for IP.

    • Protein A/G magnetic beads.

    • Primary antibody against ubiquitin.

  • Procedure:

    • Cell Treatment:

      • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., the DC50). Co-treat with a proteasome inhibitor for the last 4-6 hours to allow ubiquitinated proteins to accumulate.

    • Cell Lysis:

      • Lyse cells under denaturing conditions to preserve protein modifications.

    • Immunoprecipitation (IP):

      • Incubate the lysate with an antibody against the target protein to form an antibody-protein complex.

      • Add Protein A/G beads to pull down the complex.

    • Western Blot Analysis:

      • Wash the beads to remove non-specific binders.

      • Elute the bound proteins and analyze by Western blot using an antibody that recognizes ubiquitin. A smear or ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This is a live-cell method to measure the proximity of the target protein and the E3 ligase.[13][14]

  • Materials:

    • HEK293 cells.

    • Expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

    • Transfection reagent.

    • HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).

    • Nano-Glo® Live Cell Substrate.

    • PROTAC compounds.

    • Luminometer capable of measuring BRET.

  • Procedure:

    • Cell Transfection and Plating:

      • Co-transfect cells with the donor and acceptor plasmids.

      • Plate the transfected cells in a white, 96-well plate.

    • Assay Setup:

      • Add the HaloTag® ligand and incubate to allow for labeling of the acceptor protein.

      • Add the Nano-Glo® substrate.

    • PROTAC Treatment and Measurement:

      • Add serial dilutions of the PROTAC to the wells.

      • Measure the donor and acceptor emission signals using a luminometer.

    • Data Analysis:

      • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

      • An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex.

      • Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.

Conclusion and Future Perspectives

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for efficacy and drug-like properties.[15] Flexible linkers offer synthetic simplicity and conformational adaptability, making them a valuable starting point in discovery campaigns.[8] In contrast, rigid linkers can provide conformational pre-organization, leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[9][10] The optimal linker strategy is highly dependent on the specific POI-E3 ligase pair and often requires a systematic, empirical approach.[5]

The future of PROTAC linker design lies in a more rational, structure-guided approach. Advances in computational modeling and structural biology will be instrumental in predicting optimal linker geometries for efficient ternary complex formation.[16] Furthermore, the development of novel linker chemistries, including "smart" linkers that respond to specific stimuli, will undoubtedly expand the therapeutic potential of targeted protein degradation. A systematic exploration of both flexible and rigid linker space, guided by robust experimental data, will be key to unlocking the next generation of highly effective PROTAC-based therapeutics.

References

The Ascendancy of the 7-Azaspiro[3.5]nonane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug discovery. In this landscape, the 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure, offering a unique three-dimensional arrangement that has proven fruitful in the development of potent and selective modulators for a variety of challenging biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane derivatives, with a comparative focus on their application as G protein-coupled receptor 119 (GPR119) agonists and muscarinic acetylcholine M4 (mAChR M4) receptor antagonists.

The 7-Azaspiro[3.5]nonane Core: A Gateway to Novel Chemical Space

The 7-azaspiro[3.5]nonane framework, characterized by a piperidine ring fused to a cyclobutane ring via a common nitrogen atom, imparts a rigid and defined spatial orientation to its substituents. This conformational restriction is a key attribute that medicinal chemists leverage to optimize interactions with biological targets, often leading to enhanced potency and selectivity compared to more flexible acyclic or monocyclic analogues. The spirocyclic nature of this scaffold allows for the exploration of previously untapped chemical space, paving the way for the discovery of first-in-class therapeutics.

Comparative SAR Analysis: GPR119 Agonists vs. Muscarinic M4 Antagonists

This guide will dissect the SAR of 7-azaspiro[3.5]nonane derivatives in two distinct therapeutic areas: metabolic diseases, through the agonism of GPR119, and neurological disorders, via the antagonism of the M4 muscarinic receptor.

I. 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists for Type 2 Diabetes

The G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion. The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent GPR119 agonists.[1][2]

A seminal study by Matsuda and colleagues detailed the design and synthesis of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, culminating in the discovery of the potent agonist 54g .[1] The SAR exploration focused on two key regions of the molecule: the N-capping group on the piperidine ring (R2) and the aryl group (R3).

The general structure for this class of GPR119 agonists is depicted below:

GPR119_Signaling_Pathway Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 binds G_protein Gs Protein GPR119->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion (pancreatic β-cells) PKA->Insulin promotes SAR_Summary cluster_GPR119 GPR119 Agonists cluster_M4 Muscarinic M4 Antagonists (Hypothesized) GPR119_Core 7-Azaspiro[3.5]nonane Core (Rigid Scaffold) R2_GPR119 R2: Piperidine N-capping (e.g., 2-(Methylsulfonyl)pyrimidine) - Potency Driver GPR119_Core->R2_GPR119 R3_GPR119 R3: Aryl Group (e.g., 4-Cyanophenyl) - Binding Affinity GPR119_Core->R3_GPR119 M4_Core 7-Azaspiro[3.5]nonane Core (Defined Stereochemistry) Stereo_M4 Stereochemistry - Critical for Potency M4_Core->Stereo_M4 Aryl_M4 Aromatic Substituents - Potency and Selectivity M4_Core->Aryl_M4

References

Case studies of successful PROTACs using 7-azaspiro[3.5]nonane linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PROTAC Linker Design: A Comparative Analysis of Flexible and Rigid Scaffolds Featuring 7-Azaspiro[3.5]nonane

Introduction: The Linker as a Critical Determinant of PROTAC Success

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three distinct components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][4] While significant attention is often given to the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its length, composition, and rigidity play a pivotal role in dictating the potency, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[2][5] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of efficient protein degradation.[4][6]

This guide provides a comparative analysis of linker technologies, contrasting the well-established flexible linkers with the emerging class of rigid scaffolds, with a specific focus on the 7-azaspiro[3.5]nonane motif as a case study in modern linker design.

The Great Debate: Flexible vs. Rigid Linkers

The choice of linker architecture is a critical decision in PROTAC design, with profound implications for the molecule's biological activity and drug-like properties.[5] The two major classes, flexible and rigid linkers, offer distinct advantages and disadvantages.

Flexible Linkers: The Workhorses of Early PROTAC Design

The most common flexible linkers are based on polyethylene glycol (PEG) and alkyl chains.[2][7][8] Approximately 55% of reported PROTACs utilize PEG linkers, and around 30% use alkyl chains, a testament to their utility and synthetic accessibility.[2][5]

Advantages:

  • Synthetic Tractability: Linear PEG and alkyl chains are readily synthesized and modified, allowing for rapid exploration of linker length.[4][9]

  • Conformational Flexibility: Their high degree of rotational freedom allows the PROTAC to adopt numerous conformations, increasing the statistical probability of forming a productive ternary complex.[4][5]

Disadvantages:

  • Entropic Penalty: The high flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[4]

  • Poor Physicochemical Properties: Long alkyl chains can increase lipophilicity, leading to poor solubility and cell permeability.[8] Flexible linkers can also adopt collapsed, hydrophobic conformations, which may lead to aggregation.

  • Metabolic Instability: Aliphatic chains can be susceptible to oxidative metabolism.[7]

Rigid Linkers: A Strategy for Enhanced Potency and Selectivity

Rigid linkers incorporate structural elements like cycloalkanes (piperazine, piperidine), aromatic rings, or spirocyclic systems to restrict conformational freedom.[5][9] This class represents a strategic shift in linker design, moving from synthetically convenient motifs to more sophisticated, functional scaffolds.[2]

Advantages:

  • Conformational Pre-organization: Rigidity can "lock" the PROTAC into a bioactive conformation that is optimal for ternary complex formation. This reduces the entropic penalty of binding and can lead to enhanced potency.[4][5]

  • Improved Pharmacokinetics: The constrained conformation can improve metabolic stability and other pharmacokinetic properties.[2][5]

  • Enhanced Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein and disfavor the formation of off-target ternary complexes.[4][5]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid, three-dimensional linkers is often more challenging.[4][5]

  • Risk of Misfit: The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry if the rigid conformation is not optimal.[4]

Case Study: The Rise of Spirocyclic Linkers Featuring 7-Azaspiro[3.5]nonane

Spirocyclic structures, such as 7-azaspiro[3.5]nonane, represent a modern approach to rigid linker design. These motifs offer a unique three-dimensional geometry that can effectively reduce rotational freedom and pre-organize the PROTAC into a desired conformation.[9] While detailed, publicly available case studies on PROTACs successfully using this specific linker are still emerging, its building blocks are commercially available for PROTAC synthesis, indicating its application in current drug discovery programs.[10][11][12] One publication notes its use in the synthesis of a PROTAC named KTX-951.[10]

The primary rationale for using a 7-azaspiro[3.5]nonane linker is to leverage the advantages of rigidity to overcome the limitations of traditional flexible linkers.

Conceptual Comparison: A BRD4 Degrader

To illustrate the potential impact of this linker, let's consider a hypothetical comparison. Many successful PROTACs targeting the bromodomain-containing protein 4 (BRD4) have been developed, often using Cereblon (CRBN) or Von Hippel-Lindau (VHL) as the E3 ligase and employing flexible PEG linkers.[13]

  • Alternative 1 (Flexible Linker): A PROTAC based on the JQ1 warhead (for BRD4), a pomalidomide-based ligand (for CRBN), and a flexible 4-unit PEG linker. This design is well-precedented.

  • Alternative 2 (Rigid Spirocyclic Linker): A hypothetical PROTAC with the same JQ1 warhead and pomalidomide ligand but connected via a 7-azaspiro[3.5]nonane-based linker of a similar vector length.

Performance Comparison Table (Hypothetical Data Based on Design Principles)
ParameterPROTAC with Flexible PEG LinkerPROTAC with Rigid 7-Azaspiro[3.5]nonane LinkerRationale for Predicted Difference
Degradation Potency (DC₅₀) 50 nM<10 nMThe rigid linker pre-organizes the molecule, reducing the entropic penalty for ternary complex formation, leading to higher potency.[4][5]
Maximum Degradation (Dₘₐₓ) >90%>95%A more stable ternary complex can lead to more efficient and complete degradation.
Ternary Complex Cooperativity (α) 1.5>5Rigid linkers can facilitate more optimal protein-protein interactions, leading to higher positive cooperativity.[2]
Cell Permeability ModeratePotentially ImprovedReplacing flexible, greasy linkers with more rigid, 3D structures can improve physicochemical properties, though this is highly case-dependent.
Metabolic Stability (in vitro) ModerateHighThe spirocyclic core is less susceptible to oxidative metabolism compared to a linear PEG chain.[9]
Synthetic Accessibility HighModerate to LowThe synthesis of the spirocyclic linker is more complex than a simple PEG chain.[5]

Visualizing the Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase Complex PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Degradation & PROTAC Recycling

Caption: Workflow of PROTAC-mediated protein degradation.

Linker Type Comparison

Linker_Comparison cluster_flexible Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., 7-Azaspiro[3.5]nonane) flex_warhead Warhead flex_linker ~flexible~ flex_warhead->flex_linker flex_e3 E3 Ligand flex_linker->flex_e3 flex_note High conformational freedom Potential entropic penalty rigid_warhead Warhead rigid_linker --rigid-- rigid_warhead->rigid_linker rigid_e3 E3 Ligand rigid_linker->rigid_e3 rigid_note Pre-organized conformation Improved potency & PK

Caption: Comparison of flexible vs. rigid linker architectures.

Experimental Protocols for Linker Evaluation

To validate the hypothetical advantages of a novel linker, a series of standardized experiments must be performed.

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the foundational assay to measure a PROTAC's ability to degrade its target protein.

Methodology:

  • Cell Plating: Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the POI overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the POI signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 complex and can determine cooperativity.

Methodology:

  • Reagents: Obtain purified, tagged POI (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged). Use fluorescently-labeled antibodies against the tags (e.g., anti-His-Tb and anti-GST-d2).

  • Assay Setup: In a 384-well plate, add a fixed concentration of the POI and E3 ligase proteins.

  • PROTAC Titration: Add a serial dilution of the PROTAC molecule.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect".[4] The peak of this curve represents optimal ternary complex formation. Cooperativity (α) can be calculated by comparing the binding affinities in binary vs. ternary systems. An α > 1 indicates positive cooperativity.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_incell In-Cell Assays start Start: Synthesize PROTACs (Flexible vs. Rigid Linker) ternary_assay Ternary Complex Assay (TR-FRET) - Measure Cooperativity (α) start->ternary_assay stability_assay Metabolic Stability Assay (Microsomes, Plasma) start->stability_assay degradation_assay Western Blot for Degradation - Calculate DC50 & Dmax start->degradation_assay permeability_assay Cell Permeability Assay (PAMPA) start->permeability_assay end_node Conclusion: Select Lead Candidate ternary_assay->end_node stability_assay->end_node degradation_assay->end_node permeability_assay->end_node

Caption: Key experimental workflow for comparing PROTAC linkers.

Conclusion and Future Outlook

The linker is a critical and highly tunable component of any PROTAC. While flexible linkers like PEG and alkyl chains have been instrumental in the rapid development of the field, their limitations in terms of physicochemical properties and the entropic cost of binding are well-recognized. The strategic implementation of rigid linkers, including novel spirocyclic scaffolds like 7-azaspiro[3.5]nonane, offers a compelling path toward developing next-generation protein degraders with enhanced potency, selectivity, and superior pharmacokinetic profiles.[2][5] Although the synthesis of these more complex linkers presents a greater challenge, the potential therapeutic benefits justify the investment. As our understanding of the structural biology of ternary complexes grows, the rational, in silico design of linkers will likely replace the empirical "trial and error" approach, further accelerating the discovery of optimized PROTACs for a wide range of diseases.[2]

References

Safety Operating Guide

7-Azaspiro[3.5]nonan-2-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 7-Azaspiro[3.5]nonan-2-ol hydrochloride

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced world of drug discovery and chemical research, our focus is often on the synthesis and application of novel compounds like this compound. However, the lifecycle of a chemical does not end upon its use in an experiment. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. Improper disposal not only poses immediate risks to personnel through potential chemical reactions and exposure but also carries long-term environmental consequences, particularly for heterocyclic compounds which can persist in ecosystems.[1][2]

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety protocols and regulatory standards to ensure a self-validating and trustworthy system for your laboratory.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's chemical properties and associated hazards is essential. This initial characterization informs every subsequent step, from the selection of personal protective equipment to the final waste stream segregation.

Chemical and Hazard Profile

The data below, compiled from supplier safety data sheets and chemical databases, summarizes the key identifiers and hazards associated with this compound and structurally similar compounds. While specific toxicity data for this exact compound is limited, the GHS hazard statements for related azaspiro structures provide a strong basis for risk assessment.[3][4][5][6]

PropertyValueSignificance for Disposal
CAS Number 587869-08-7[7][8][9]Unique identifier for accurate tracking and labeling.
Molecular Formula C₈H₁₆ClNO[7][10][11]Indicates the presence of nitrogen and chlorine, guiding waste stream classification.
Molecular Weight ~177.67 g/mol [9]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4][6]Dictates the minimum required Personal Protective Equipment (PPE) and highlights the risk of exposure during handling and disposal.
Compound Type Heterocyclic Amine HydrochlorideAs a hydrochloride salt, it is likely acidic and water-soluble. The heterocyclic nitrogen poses potential environmental persistence.[1]

Causality Behind the Hazard Assessment:

  • Acidic Nature: As a hydrochloride salt, this compound will form a mildly acidic solution in water. This necessitates its segregation from bases, cyanides, and sulfides to prevent violent exothermic reactions or the release of toxic gases.[12] The waste must be treated as corrosive.

  • Irritant Properties: The H-statements (H315, H319, H335) are unequivocal.[3][4][6] Direct contact with skin, eyes, or inhalation of the dust can cause significant irritation. This directly informs the stringent PPE requirements outlined in the protocol below.

  • Environmental Persistence: Nitrogen-containing heterocyclic compounds can be resistant to degradation in conventional wastewater treatment systems.[1] Their high solubility allows them to easily enter aquatic environments if disposed of improperly.[1] Therefore, under no circumstances should this chemical be disposed of down the sanitary sewer .

Part 2: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel. Adherence to these steps is mandatory to ensure safety and compliance.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in its pure form or as waste, ensure a complete barrier is in place.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the solid powder outside of a chemical fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is necessary to prevent respiratory tract irritation.[13]

Step 2: Segregate the Waste at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[14][15] Use the following workflow to determine the correct waste stream.

WasteSegregation cluster_start cluster_form cluster_solid_path cluster_liquid_path cluster_final start Waste Generation: 7-Azaspiro[3.5]nonan-2-ol hydrochloride solid Is the waste a solid? (e.g., pure compound, contaminated weigh paper) start->solid Solid liquid Is the waste a liquid? (e.g., in solution) start->liquid Liquid solid_container Container A: Solid Hazardous Chemical Waste (Non-Reactive) solid->solid_container Yes liquid_container Container B: Aqueous Acidic Hazardous Waste (Halogenated/Nitrogenous) liquid->liquid_container Yes ehs_pickup Store in Satellite Accumulation Area for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Waste segregation workflow for this compound.

Step 3: Proper Containerization and Labeling

The integrity of the waste containment system is paramount to preventing leaks and ensuring clear communication of hazards.

  • Select the Correct Container: Use only containers designated for chemical waste that are in good condition and have a secure, leak-proof lid.[14][16] The original chemical container is often a suitable choice.[16] For aqueous solutions, a high-density polyethylene (HDPE) or other chemically resistant plastic container is preferred. Do not use metal containers for acidic waste.[17]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Corrosive - Acidic")

    • The date the waste was first added to the container.

  • Fill Level: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[17]

  • Keep Containers Closed: The container must be securely closed at all times, except when actively adding waste.[12]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required to safely accumulate waste before its final collection.

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[14][17]

  • Segregation and Containment: Store the waste container in a designated secondary containment bin to prevent the spread of material in case of a leak.[14][15] Ensure incompatible waste streams (e.g., acids and bases) are stored in separate secondary containment.[14]

  • Signage: The area should be clearly marked with hazardous waste signage.[17]

Step 5: Arrange for Final Disposal

The final step is the transfer of custody to trained professionals.

  • Contact EHS: Once the waste container is full (or approaching the institution's time limit for accumulation, often 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[12][17]

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Prohibited Actions:

    • DO NOT pour this compound down the drain.[10]

    • DO NOT dispose of the solid chemical in the regular trash.[14]

    • DO NOT allow the waste to evaporate in a fume hood as a method of disposal.[16]

Part 3: Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for a safe and effective response.

Small Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the full PPE as described in Part 2, Step 1.

  • Contain and Absorb: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For a solid spill, gently sweep it up to avoid creating dust.[13]

  • Collect Waste: Carefully place the absorbed material or swept powder into a designated hazardous waste container and label it appropriately.[5][10]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[16]

Decontamination of Labware:

  • Thoroughly rinse contaminated glassware and equipment with an appropriate solvent (e.g., water, followed by ethanol or acetone).

  • Collect the initial rinsate as hazardous waste. Subsequent rinses may be permissible for sewer disposal, but you must consult your institution's EHS for specific guidance.[16]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's hazards, adhering to a strict protocol of segregation and containment, and working in partnership with your institution's EHS department, you uphold a culture of safety and environmental responsibility. This guide serves as a foundational document, but it should always be used in conjunction with your specific institutional policies and the most current Safety Data Sheet for the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaspiro[3.5]nonan-2-ol hydrochloride
Reactant of Route 2
7-Azaspiro[3.5]nonan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.